Phenyl-glutarimide 4'-oxyacetic acid
Descripción
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H13NO5/c15-11-6-5-10(13(18)14-11)8-1-3-9(4-2-8)19-7-12(16)17/h1-4,10H,5-7H2,(H,16,17)(H,14,15,18) |
Clave InChI |
AJINEEJVZAYBCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Phenyl-glutarimide 4'-oxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Phenyl-glutarimide 4'-oxyacetic acid, a crucial carboxylic acid-functionalized cereblon (CRBN) ligand. This compound, also known as 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid, is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality in modern drug discovery. This document outlines a plausible and scientifically sound multi-step synthetic pathway, complete with detailed experimental protocols, purification methods, and relevant quantitative data. The logical workflow of the synthesis and purification process is visually represented through diagrams generated using Graphviz (DOT language).
Introduction
This compound has emerged as a significant molecule in the field of targeted protein degradation. As a ligand for the E3 ubiquitin ligase cereblon (CRBN), it serves as a critical component of PROTACs, which are designed to selectively eliminate disease-causing proteins. The phenyl-glutarimide core offers improved chemical stability compared to earlier generation immunomodulatory imide drugs (IMiDs).[1][2] This guide details a robust synthetic route to obtain high-purity this compound for research and development purposes.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process, commencing with the formation of a key intermediate, 3-(4-hydroxyphenyl)piperidine-2,6-dione. This intermediate subsequently undergoes a Williamson ether synthesis followed by saponification to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-hydroxyphenyl)piperidine-2,6-dione
The initial step involves the condensation of a substituted aniline with glutaric anhydride to form an intermediate amic acid, which is then cyclized to the desired glutarimide.
Reaction Scheme:
(Chemical structure diagram of 4-aminophenol reacting with glutaric anhydride to form 3-(4-hydroxyphenyl)piperidine-2,6-dione)
Protocol:
A plausible method adapted from procedures for similar piperidine-2,6-dione derivatives is as follows:
-
To a solution of 4-aminophenol (1.0 eq) in a suitable solvent such as toluene or acetic acid, add glutaric anhydride (1.05 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(4-hydroxyphenyl)piperidine-2,6-dione.
| Parameter | Value |
| Reactants | 4-Aminophenol, Glutaric Anhydride |
| Solvent | Toluene or Acetic Acid |
| Temperature | 110-120 °C |
| Reaction Time | 2-4 hours |
| Purification | Recrystallization |
| Expected Yield | 60-70% |
Step 2: Williamson Ether Synthesis - Synthesis of Ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
The phenolic hydroxyl group of the intermediate is alkylated using ethyl bromoacetate in the presence of a base.
Reaction Scheme:
(Chemical structure diagram of 3-(4-hydroxyphenyl)piperidine-2,6-dione reacting with ethyl bromoacetate to form ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate)
Protocol:
-
Dissolve 3-(4-hydroxyphenyl)piperidine-2,6-dione (1.0 eq) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.
-
To this mixture, add ethyl bromoacetate (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-12 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 3-(4-hydroxyphenyl)piperidine-2,6-dione, Ethyl Bromoacetate, Potassium Carbonate |
| Solvent | DMF or Acetonitrile |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-12 hours |
| Purification | Column Chromatography |
| Expected Yield | 70-85% |
Step 3: Saponification - Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
(Chemical structure diagram of ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate being hydrolyzed to this compound)
Protocol:
-
Dissolve ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate (1.0 eq) in a mixture of a suitable solvent such as tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
| Parameter | Value |
| Reactants | Ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate, LiOH or NaOH |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Purification | Acid-base extraction |
| Expected Yield | >90% |
Purification and Characterization
High purity of this compound is crucial for its application in drug development. The final product is typically a solid.
Caption: General purification workflow for the final product.
Purification Methods:
-
Acid-Base Extraction: This is the primary method of purification following saponification. The product is extracted into an organic solvent after acidification of the aqueous basic solution.
-
Recrystallization: For higher purity, the solid product can be recrystallized from a suitable solvent or solvent mixture.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining material with very high purity (>98%), preparative HPLC is the method of choice.
Characterization Data:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic, glutarimide, and acetic acid protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass (C₁₃H₁₃NO₅, Exact Mass: 263.08).[3] |
| HPLC | A single major peak indicating high purity (typically ≥95%).[4][5] |
Data Summary
The following table summarizes the key quantitative data associated with this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₅ | [3][4] |
| Molecular Weight | 263.25 g/mol | [3][4] |
| CAS Number | 2782024-58-0 | [4][5] |
| Purity (Commercially Available) | ≥95% | [4][5] |
| Storage Temperature | -20°C | [3][4] |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described three-step synthetic route is robust and scalable, enabling the production of high-purity material essential for the advancement of research in targeted protein degradation and the development of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Core Concept: A Chemically Stable Ligand for Targeted Protein Degradation
An In-depth Technical Guide to the Mechanism of Action of Phenyl-glutarimide 4'-oxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of this compound, a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is designed for use in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation. This document outlines the compound's mechanism of action, its advantages over previous generations of CRBN ligands, and relevant experimental data and protocols.
This compound is a key building block in the synthesis of PROTACs. It belongs to a class of novel CRBN binders known as phenyl-glutarimides (PGs).[1][2] These compounds were developed to address the inherent chemical instability of earlier CRBN ligands, such as the immunomodulatory imide drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide.[1][2][3]
The primary function of this compound within a PROTAC is to bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By doing so, it allows the PROTAC to recruit this enzymatic machinery to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome. The carboxylic acid moiety provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein.[4]
The key advantage of the phenyl-glutarimide scaffold is its enhanced stability against hydrolysis compared to the phthalimide ring found in traditional IMiDs.[1][5] This improved stability can result in more robust and potent PROTACs with more reliable and reproducible cellular activity.[1][3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action is centered on the formation of a ternary complex, a crucial step in PROTAC-mediated protein degradation.
-
Ternary Complex Formation : The PROTAC, via its two distinct ligands, simultaneously binds to the target protein (POI) and the CRBN E3 ligase. This brings the POI into close proximity with the E3 ligase complex.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Catalytic Cycle : The PROTAC molecule is not consumed in this process and is released after inducing ubiquitination, allowing it to engage another POI and CRBN molecule, thus acting catalytically.
Below is a diagram illustrating this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Binding Affinity and Stability
| Compound | CRBN Binding Affinity (KD, µM) a | Ligand Efficiency (LE) b | Notes |
| Phenyl-glutarimide (PG, 2a) | 1.8 | 0.48 | Parent compound of the PG series.[1] |
| 4-methoxy-PG (2b) | 0.9 | 0.49 | Analogue with a common linker attachment point.[1] |
| Pomalidomide | 0.2 | 0.41 | High-affinity IMiD ligand for comparison.[1] |
| Lenalidomide | 1.0 | 0.38 | IMiD ligand for comparison.[1] |
| Thalidomide | 2.5 | 0.36 | Original IMiD ligand for comparison.[1] |
a Binding affinity determined by competitive displacement assay. Lower KD indicates higher affinity. b Ligand Efficiency (LE) is a measure of the binding energy per heavy atom, indicating the quality of the binding.
The key advantage of phenyl-glutarimides is their superior chemical stability. Studies have shown that IMiD-based PROTACs can rapidly hydrolyze in cell culture media, which significantly impacts their efficacy. Phenyl-glutarimide-based PROTACs exhibit markedly improved stability under similar conditions.[1]
Experimental Protocols
The characterization of a PROTAC containing this compound involves several key experiments to confirm its mechanism of action and quantify its efficacy.
CRBN Binding Affinity Assay (Competitive Displacement)
This protocol outlines a method to determine the binding affinity of a ligand to CRBN using a fluorescent probe.
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of a high-affinity fluorescent CRBN probe (e.g., BODIPY-thalidomide).
-
Prepare serial dilutions of the test compound (this compound).
-
Prepare a solution of purified recombinant human CRBN protein complex (e.g., CRBN-DDB1).
-
-
Assay Plate Preparation :
-
Add the CRBN protein solution to all wells of a suitable microplate (e.g., 384-well, low-volume, black).
-
Add the serially diluted test compound to the experimental wells. Add vehicle control (e.g., DMSO) to control wells.
-
-
Incubation :
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Detection :
-
Measure the fluorescence polarization (FP) or use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a suitable plate reader.
-
-
Data Analysis :
-
The binding of the test compound will displace the fluorescent probe, causing a decrease in the FP or FRET signal.
-
Plot the signal against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki or KD value.
-
Target Protein Degradation Assay (Western Blot)
This is the most common method to quantify the extent of POI degradation in a cellular context.[6][7]
Methodology:
-
Cell Culture and Treatment :
-
Seed cells expressing the POI in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis :
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Caption: Experimental workflow for Western blot analysis.
Synthesis Outline
The synthesis of this compound typically involves the construction of the core phenyl-glutarimide scaffold followed by functionalization. A common strategy employs a palladium-catalyzed cross-coupling reaction.[5]
-
Core Synthesis (Suzuki Coupling) : A protected bromopyridine derivative, such as 2,6-bis(benzyloxy)-3-bromopyridine, is coupled with (4-hydroxyphenyl)boronic acid via a Suzuki-Miyaura cross-coupling reaction. This forms the key C-C bond between the future glutarimide ring and the phenyl ring.
-
Functionalization : The resulting phenol is alkylated with an acetate-bearing electrophile (e.g., tert-butyl bromoacetate) under basic conditions to install the oxyacetic acid side chain.
-
Deprotection and Cyclization : The benzyloxy protecting groups on the pyridine ring are removed via catalytic hydrogenation. This deprotection step leads to the spontaneous cyclization of the resulting aminodiol to form the desired 2,6-dioxopiperidine (glutarimide) ring.
-
Final Hydrolysis : If a tert-butyl ester was used for the oxyacetic acid group, a final deprotection step with an acid (e.g., trifluoroacetic acid) is required to yield the final carboxylic acid product.
Caption: General synthetic scheme for this compound.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Phenyl-glutarimide 4'-oxyacetic acid: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical and physical properties, synthesis, and biological activity of a next-generation cereblon ligand for targeted protein degradation.
Introduction
Phenyl-glutarimide 4'-oxyacetic acid has emerged as a significant building block in the field of targeted protein degradation (TPD). As a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN), it serves as a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals. A key advantage of phenyl-glutarimide-based ligands is their enhanced hydrolytic stability compared to traditional immunomodulatory imide drugs (IMiDs), offering a more robust scaffold for PROTAC development.[1][2]
Chemical and Physical Properties
This compound, with the chemical formula C₁₃H₁₃NO₅, possesses a molecular weight of 263.25 g/mol . The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid | [3] |
| CAS Number | 2782024-58-0 | [4] |
| Molecular Formula | C₁₃H₁₃NO₅ | |
| Molecular Weight | 263.25 g/mol | |
| Appearance | Solid powder | [3] |
| Purity | ≥95% (via HPLC) | |
| Storage Conditions | Store at -20°C for long-term storage. | |
| Solubility | Soluble in DMSO. | [5] |
Synthesis Protocol
The synthesis of this compound is achieved through a two-step process involving the synthesis of its tert-butyl ester precursor followed by hydrolysis. The detailed methodology is adapted from the supplementary information of Min J, et al., Angew Chem Int Ed Engl. 2021.
Step 1: Synthesis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
This step involves a Suzuki-Miyaura cross-coupling reaction.
-
Reactants:
-
3-(4-hydroxyphenyl)piperidine-2,6-dione
-
tert-butyl 2-bromoacetate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To a solution of 3-(4-hydroxyphenyl)piperidine-2,6-dione in DMF, add tert-butyl 2-bromoacetate and K₂CO₃.
-
De-gas the mixture with argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate.
-
Step 2: Hydrolysis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
This step involves the removal of the tert-butyl protecting group.
-
Reactants:
-
tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
-
Acid (e.g., Trifluoroacetic acid - TFA)
-
Solvent (e.g., Dichloromethane - DCM)
-
-
Procedure:
-
Dissolve tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate in DCM.
-
Add TFA to the solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is this compound. Further purification may be performed if necessary.
-
Experimental Protocols
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of this compound to the CRBN protein. The protocol is based on a competitive binding format.[6]
-
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., fluorescein-labeled pomalidomide)
-
This compound (test compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled CRBN ligand.
-
Add the serially diluted this compound to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant CRBN protein to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.
-
Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the concentration of the test compound.
-
Hydrolytic Stability Assay (HPLC-based)
This assay evaluates the stability of this compound in aqueous solutions over time, a critical parameter for its application in biological systems.[7]
-
Materials:
-
This compound
-
Buffer solutions at different pH values (e.g., pH 7.4 for physiological conditions)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired buffer (e.g., PBS at pH 7.4) to a final concentration.
-
Incubate the solution at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Determine the half-life (t₁/₂) of the compound by plotting the percentage of the remaining parent compound against time.
-
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-binding moiety within a PROTAC molecule. The carboxylic acid group provides a convenient handle for conjugation to a linker, which is in turn attached to a ligand that binds to a target protein of interest (POI).
Caption: Mechanism of action for a PROTAC utilizing a phenyl-glutarimide based CRBN ligand.
The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close proximity with the E3 ligase machinery. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its selective removal from the cell. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of POI degradation.
Experimental Workflow for PROTAC Development
The development of a PROTAC using this compound typically follows a structured workflow.
Caption: A typical experimental workflow for the development of PROTACs.
Conclusion
This compound represents a valuable tool for the development of next-generation therapeutics based on targeted protein degradation. Its enhanced chemical stability addresses a key limitation of earlier CRBN ligands, paving the way for more robust and effective PROTACs. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in harnessing the potential of this promising molecule.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl-glutarimide 4'-oxyacetic acid as a Cereblon Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Phenyl-glutarimide 4'-oxyacetic acid as a ligand for Cereblon (CRBN), a critical component of the CUL4-DDB1 E3 ubiquitin ligase complex. Phenyl-glutarimide-based ligands represent a promising alternative to traditional immunomodulatory imide drugs (IMiDs) for the development of Proteolysis-Targeting Chimeras (PROTACs). This guide will cover the core principles of this compound's interaction with Cereblon, its advantages in stability, and its application in targeted protein degradation. Detailed experimental protocols and quantitative data are provided to support researchers in this field.
This compound is a carboxylic acid-functionalized Cereblon ligand designed for the development of PROTACs.[1] It offers improved hydrolytic stability compared to earlier IMiD analogs, a crucial property for effective drug development.[1][2][3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Cereblon functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex.[4][5] Ligands such as this compound bind to Cereblon, effectively "hijacking" the E3 ligase machinery. When incorporated into a PROTAC, which also contains a ligand for a target protein, this binding event brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data
The following tables summarize the binding affinities of phenyl-glutarimide analogues to Cereblon and the degradation efficiency of a PROTAC derived from this scaffold.
Table 1: Binding Affinity of Phenyl-glutarimide Analogues to Cereblon
Binding affinity was determined using a fluorescence polarization assay with a Cy5-conjugated lenalidomide probe. The IC50 values represent the concentration of the compound required to displace 50% of the fluorescent probe.
| Compound | Analogue | IC50 (μM) vs CRBN | Reference |
| 1a | Thalidomide | 1.28 | [2] |
| 1b | Lenalidomide | - | [2] |
| 1c | Pomalidomide | - | [2] |
| 2a | Phenyl-glutarimide (PG) | 2.19 | [2] |
| 2b | 4-methoxy PG | 3.15 | [2] |
Note: Specific IC50 values for lenalidomide and pomalidomide were not provided in the primary reference text, but were stated to have slightly higher affinities than thalidomide.
Table 2: Degradation Efficiency of a Phenyl-glutarimide-based PROTAC
The following data is for the PROTAC 4c (SJ995973) , which utilizes a phenyl-glutarimide derivative to target the BET protein BRD4 for degradation.
| Cell Line | Target Protein | DC50 | Dmax | Reference |
| MV4-11 | BRD4 | 0.87 nM | 99% | [1][2] |
| HD-MB03 | BRD4 | - | >95% at 10 nM | [2] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Phenyl-glutarimide Analogues
The synthesis of phenyl-glutarimide cereblon binders can be achieved via a Suzuki-Miyaura cross-coupling reaction.[6]
Figure 2: Synthetic workflow for phenyl-glutarimide binders.
Detailed Protocol:
A common strategy involves the use of a bis(benzyloxy)pyridine moiety, which is then hydrogenated to form the glutarimide core.[6]
-
Suzuki-Miyaura Cross-Coupling: 2,6-bis(benzyloxy)-3-bromopyridine is reacted with (4-hydroxyphenyl)boronic acid in the presence of a palladium catalyst and a base to yield 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol.[6]
-
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to remove the benzyl protecting groups and form the final phenyl-glutarimide cereblon binder.[6]
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to Cereblon in a competitive format.[2]
Principle: The assay measures the displacement of a fluorescently labeled Cereblon ligand (e.g., Cy5-conjugated lenalidomide) from the Cereblon protein by the test compound. The change in fluorescence polarization is proportional to the amount of displaced fluorescent ligand.
Materials:
-
Purified recombinant Cereblon protein
-
Cy5-conjugated lenalidomide (fluorescent probe)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of the Cereblon protein and the fluorescent probe in the assay buffer.
-
Add a small volume of the test compound at various concentrations to the wells of the 384-well plate.
-
Add the Cereblon/probe mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protein Degradation Assay (Western Blot)
This is a standard biochemical technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target protein and a loading control. The band intensities are then quantified to determine the extent of protein degradation.
Figure 3: Western blot workflow for protein degradation analysis.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin). Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[7][8]
Conclusion
This compound and its analogues represent a significant advancement in the development of Cereblon ligands for PROTACs. Their enhanced chemical stability addresses a key limitation of traditional IMiDs, potentially leading to more robust and effective therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to explore and utilize this promising class of molecules in the field of targeted protein degradation.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Ascendancy of Phenyl-glutarimide 4'-oxyacetic Acid Derivatives in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of these degraders is the E3 ligase-recruiting moiety. Phenyl-glutarimide 4'-oxyacetic acid and its derivatives have garnered significant attention as highly effective ligands for the Cereblon (CRBN) E3 ubiquitin ligase. These derivatives offer improved chemical stability and potent biological activity compared to earlier generations of immunomodulatory drugs (IMiDs).[1][2] This technical guide provides an in-depth overview of the biological activity, experimental protocols, and underlying mechanisms of this compound derivatives in the context of TPD.
Core Biological Activity: Cereblon (CRBN) Binding and PROTAC-Mediated Degradation
The primary biological function of this compound derivatives in the context of recent drug discovery is their ability to bind to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[3] By incorporating these derivatives into PROTACs, researchers can effectively hijack this E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
The Phenyl-glutarimide moiety offers distinct advantages over traditional IMiDs like thalidomide, including enhanced chemical stability, which can lead to more sustained protein degradation and improved cellular potency.[2][4] The 4'-oxyacetic acid group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein of interest.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for representative Phenyl-glutarimide derivatives and their corresponding PROTACs from published literature.
Table 1: Cereblon Binding Affinity of Phenyl-glutarimide Analogues
| Compound | Derivative | Binding Affinity (Kd, nM) vs. CRBN | Reference |
| 1 | Phenyl-glutarimide (PG) | 1800 | [1] |
| 2 | 4-methoxy-PG | 1200 | [1] |
| 3 | This compound linker precursor | Varies with linker | [1][2] |
Data extracted from Min et al. (2021).[1]
Table 2: In Vitro Activity of a Phenyl-glutarimide-based BET Degrader (PROTAC 4c/SJ995973)
| Cell Line | Target Protein | DC50 (nM) | IC50 (pM) (Cell Viability) | Reference |
| MV4-11 | BRD4 | 0.87 | 3 | [1][3] |
| HD-MB03 | BRD4 | Not Reported | Not Reported | [5] |
Data extracted from Min et al. (2021).[1][3][5]
Signaling Pathways and Experimental Workflows
The mechanism of action and experimental evaluation of these compounds involve a series of well-defined steps and pathways.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for synthesis and evaluation.
Experimental Protocols
Synthesis of this compound
This is a multi-step synthesis that can be conceptually broken down into the formation of the phenyl-glutarimide core and the attachment of the oxyacetic acid side chain. The following is a representative, generalized protocol based on established chemical reactions.
Step 1: Synthesis of N-Phenyl-glutarimide
-
Reaction: Glutaric anhydride is reacted with a substituted aniline to form a 4-(phenylcarbamoyl)butanoic acid intermediate. This intermediate is then cyclized using a dehydrating agent like acetyl chloride.[6]
-
Procedure:
-
Dissolve glutaric anhydride and a substituted aniline (e.g., 4-aminophenol) in a suitable solvent like toluene.
-
Reflux the mixture until the formation of the intermediate is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the resulting 4-(phenylcarbamoyl)butanoic acid, add acetyl chloride and reflux for 15-20 minutes until the evolution of HCl gas ceases.[6]
-
Cool the reaction mixture to room temperature to allow the N-phenyl-glutarimide product to crystallize.
-
Purify the product by recrystallization from ethanol.[6]
-
Step 2: Attachment of the Oxyacetic Acid Moiety
-
Reaction: The phenolic hydroxyl group of the N-(4-hydroxyphenyl)-glutarimide is alkylated with an acetate-bearing reagent (e.g., ethyl bromoacetate) followed by hydrolysis of the ester.
-
Procedure:
-
To a solution of N-(4-hydroxyphenyl)-glutarimide in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Add ethyl bromoacetate and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting ester is then hydrolyzed to the carboxylic acid by treatment with a base like sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF), followed by acidification with an acid like HCl.
-
The final product, 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid, can be purified by crystallization or chromatography.
-
CRBN Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the Phenyl-glutarimide derivatives to the CRBN protein.
-
Principle: A fluorescently labeled CRBN ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a test compound displaces the tracer by binding to CRBN, the tracer's tumbling increases, leading to a decrease in polarization.
-
Procedure:
-
Prepare a solution of purified CRBN-DDB1 protein complex in assay buffer.
-
Add a fluorescently labeled CRBN ligand (e.g., Cy5-conjugated lenalidomide) at a fixed concentration.[2]
-
Add serial dilutions of the Phenyl-glutarimide test compound.
-
Incubate the mixture at room temperature to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the binding affinity (Kd) by fitting the data to a competitive binding model.
-
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with a PROTAC.
-
Procedure:
-
Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Phenyl-glutarimide-based PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cells in a 96-well white, opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Broader Biological Context and Future Directions
While the primary application of this compound derivatives is in the development of PROTACs, the broader class of glutarimide-containing compounds has been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[7][8][9] The specific contributions of the phenyl and oxyacetic acid moieties to these other potential activities are an area for future investigation. The enhanced stability and synthetic accessibility of the phenyl-glutarimide scaffold make it an attractive starting point for the development of novel therapeutics beyond targeted protein degradation.[4]
Conclusion
This compound derivatives represent a significant advancement in the design of Cereblon-recruiting ligands for targeted protein degradation. Their improved stability and potent activity have led to the development of highly effective PROTACs. The experimental protocols and data presented in this guide provide a framework for the synthesis, evaluation, and understanding of these important molecules. As research in TPD continues to expand, the versatility and favorable properties of the phenyl-glutarimide scaffold will likely ensure its continued prominence in the development of novel therapeutics.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl Glutarimide (PG) Library - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted Modes of Action for the Glutarimide-containing Polyketides Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli [mdpi.com]
- 9. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Stability of Phenyl-glutarimide 4'-oxyacetic acid: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo stability of Phenyl-glutarimide 4'-oxyacetic acid, a carboxylic acid-functionalized cereblon (CRBN) ligand integral to the development of Proteolysis-Targeting Chimeras (PROTACs). This document summarizes key stability data, details relevant experimental methodologies, and visualizes associated biological pathways.
Executive Summary
This compound is a key building block in the design of novel therapeutics, particularly PROTACs, which leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical attribute for any drug candidate or its components is stability, both in laboratory settings (in vitro) and within a living organism (in vivo). Phenyl-glutarimide (PG) based ligands have been developed as a more stable alternative to earlier generation immunomodulatory imide drugs (IMiDs).[1] While specific quantitative stability data for this compound is not extensively available in public literature, data on closely related PG analogues provide strong evidence of their enhanced stability profile. This guide synthesizes the available information to provide a robust understanding of the expected stability characteristics of this compound.
In Vitro Stability
The in vitro stability of a compound is a crucial early indicator of its potential success as a therapeutic agent. Key assays include metabolic stability in liver microsomes and chemical stability in plasma.
Metabolic Stability in Liver Microsomes
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s, and are the gold standard for in vitro assessment of metabolic clearance. While direct data for this compound is not published, studies on the core Phenyl-glutarimide (PG) scaffold and its analogues demonstrate generally high metabolic stability.
Table 1: Metabolic Stability of Phenyl-glutarimide Analogues in Mouse and Human Liver Microsomes
| Compound | Analogue Type | Half-life (t½) in Mouse Liver Microsomes (h) | Half-life (t½) in Human Liver Microsomes (h) |
| PG (2a) | Parent Scaffold | >15 | >15 |
| 4-MeO-PG (2b) | Methoxy Analogue | 1.99 | >15 |
| 4-NH2-PG (2c) | Amino Analogue | >15 | >15 |
Data extracted from a study on Phenyl-Glutarimide analogues, which indicates high stability for the core structure.
Plasma Stability
Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules. Stability in plasma is therefore a critical parameter. Although specific data for this compound is unavailable, related PROTACs incorporating the PG scaffold have shown excellent plasma stability, significantly greater than their IMiD-based counterparts. For instance, a PG-based PROTAC demonstrated a half-life of over 22 hours in mouse plasma, compared to just over 3 hours for the analogous IMiD-based PROTAC.
In Vivo Stability & Pharmacokinetics
Currently, there is a lack of publicly available in vivo stability and pharmacokinetic data for this compound as a standalone entity. The primary application of this molecule is as a component within larger PROTAC molecules, and thus its in vivo properties are typically evaluated in the context of the final PROTAC construct. The high metabolic and plasma stability observed in vitro for PG analogues suggests that PROTACs incorporating this moiety are likely to have favorable in vivo stability profiles attributable to this component.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro stability assays. These are generalized methodologies based on standard industry practices.
Liver Microsomal Stability Assay Protocol
This assay determines the rate of metabolic clearance of a compound by liver enzymes.
-
Preparation:
-
Thaw cryopreserved human or mouse liver microsomes in a 37°C water bath.
-
Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the final test concentration (e.g., 1 µM).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
This compound is a valuable chemical tool in the development of PROTACs, designed to offer superior chemical stability over traditional IMiD-based linkers. While direct quantitative stability data for this specific molecule remains limited in the public domain, the available information on close analogues strongly supports its design rationale, indicating high stability in both liver microsomes and plasma. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers working with this and related compounds in the field of targeted protein degradation. Further studies are warranted to establish a definitive in vitro and in vivo stability profile for this compound itself.
References
Solubility Profile of Phenyl-glutarimide 4'-oxyacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility of Phenyl-glutarimide 4'-oxyacetic acid (2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid), a key carboxylic acid-functionalized cereblon (CRBN) ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to its integral role as a building block for novel therapeutics, understanding its solubility is critical for formulation, synthesis, and biological screening. This document summarizes the available solubility data, details relevant experimental protocols, and provides logical workflows for solubility determination and compound synthesis.
Introduction
This compound is a cornerstone in the design of phenyl-glutarimide (PG)-based PROTACs. These PROTACs have demonstrated improved chemical stability and potency compared to those synthesized from traditional immunomodulatory imide drug (IMiD) analogs. The solubility of this linker-acid is a fundamental physicochemical property that influences its handling, reactivity in subsequent synthetic steps, and the overall developability of the resulting PROTACs. This guide aims to collate the dispersed information regarding its solubility and provide practical experimental guidance.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, data on the aqueous solubility of closely related phenyl-glutarimide analogues provide a valuable benchmark.
| Compound Class | Solvent | Solubility | Temperature (°C) | Notes |
| Phenyl-glutarimide (PG) analogs | Aqueous Buffer | 76.1–148.5 µM | Not Specified | Thermodynamic solubility of various PG analogues. |
This data is derived from studies on related compounds and should be considered as an estimate for this compound.
Qualitative Solubility and Solvent Compatibility
Based on the synthesis and purification procedures described in the literature for phenyl-glutarimide derivatives, the following solvents are compatible with and likely to solubilize this compound to varying degrees:
-
Ethanol: Used for recrystallization of N-phenyl glutarimides, suggesting good solubility at elevated temperatures and lower solubility at room or sub-zero temperatures, making it suitable for purification.
-
Dimethylformamide (DMF): Frequently used as a solvent in the synthesis of related glutarimide compounds, indicating its utility in dissolving the compound for reactions.
-
Dichloromethane (DCM): A common solvent for reactions and purifications involving glutarimide derivatives.
-
Ethyl Acetate (EtOAc): Often used in extraction and chromatography of related molecules, implying at least moderate solubility.
-
Dimethyl Sulfoxide (DMSO): A common solvent for creating stock solutions of drug-like molecules for biological assays.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogues is a multi-step process. The following is a generalized protocol based on literature descriptions for related compounds.
Experimental Workflow for Synthesis
Caption: Generalized synthetic workflow for this compound.
Methodology:
-
Michael Addition: A substituted phenylacetonitrile is reacted with an acrylate derivative in the presence of a base to form a cyano-phenylbutanoate intermediate.
-
Cyclization: The intermediate undergoes acid- or heat-mediated cyclization to form the core phenyl-glutarimide ring structure.
-
Functionalization: The phenyl ring is functionalized with an oxyacetic acid group. This may involve nucleophilic substitution or other standard aromatic functionalization reactions.
-
Purification: The final product is purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography using solvents such as ethyl acetate and hexane.
Determination of Thermodynamic and Kinetic Solubility
For researchers requiring precise solubility data, the following protocols are recommended.
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility Protocol:
-
An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.
-
The resulting slurry is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.
Kinetic Solubility Protocol:
-
A concentrated stock solution of the compound is prepared in DMSO.
-
A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of final concentrations.
-
The solutions are incubated at room temperature for a set period (e.g., 2 hours).
-
The turbidity of each solution is measured using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Signaling Pathways and Logical Relationships
This compound itself is not directly involved in signaling pathways but is a critical component for generating PROTACs that hijack the E3 ubiquitin ligase machinery.
Logical Relationship in PROTAC-mediated Degradation
Caption: Logical flow of PROTAC action initiated by this compound.
Conclusion
Phenyl-glutarimide 4'-oxyacetic Acid: A Superior Cereblon Ligand for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2][3] A critical component of a PROTAC is the E3 ligase-recruiting ligand. While ligands for the von Hippel-Lindau (VHL) E3 ligase are common, the recruitment of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has gained significant traction due to the favorable drug-like properties of its binders.[4][5][6]
Traditionally, immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs have been the go-to ligands for CRBN.[4][5] However, the inherent chemical instability of the glutarimide ring in IMiDs, which is prone to hydrolysis, presents a significant challenge, affecting their efficacy and complicating preclinical development.[4][5][7] To overcome this limitation, Phenyl-glutarimide (PG) derivatives have been developed as alternative CRBN binders. This guide focuses on Phenyl-glutarimide 4'-oxyacetic acid, a key functionalized PG analog, highlighting its superior properties and its application in the design of highly potent and stable PROTACs.
Core Concept: The Advantage of Phenyl-glutarimide over IMiDs
The core innovation of the phenyl-glutarimide scaffold lies in replacing the hydrolytically labile phthalimide moiety of traditional IMiDs with a more stable phenyl group.[8][9] This seemingly simple modification confers several key advantages:
-
Enhanced Chemical Stability: Phenyl-glutarimides exhibit significantly greater stability in aqueous environments, including cell culture media and physiological conditions, compared to their IMiD counterparts.[4][9] This leads to more consistent and sustained cellular activity.
-
Improved Pharmacokinetic Properties: The increased stability can translate to better pharmacokinetic profiles in vivo.
-
High Binding Affinity: Despite the structural change, phenyl-glutarimides maintain a high binding affinity for CRBN, ensuring efficient recruitment of the E3 ligase.[4][10]
-
High Ligand Efficiency: Phenyl-glutarimides often exhibit high ligand efficiency, meaning they achieve potent binding with a relatively small molecular size.[4][10]
The following diagram illustrates the logical relationship highlighting the superiority of Phenyl-glutarimide-based PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs utilizing this compound function by inducing the formation of a ternary complex between the target protein (Protein of Interest - POI) and the CRBN E3 ligase.[2][11] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][12] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[12]
The signaling pathway for this process is depicted below:
Data Presentation: Quantitative Analysis of Phenyl-glutarimide-based PROTACs
The enhanced stability and potent CRBN binding of phenyl-glutarimide translate into impressive degradation efficacy and cellular potency for the resulting PROTACs. The following tables summarize key quantitative data for representative phenyl-glutarimide-based PROTACs compared to their IMiD counterparts.
Table 1: Comparative Stability of Cereblon Binders
| Compound | E3 Ligand Type | Half-life in Cell Media (t½) | Reference |
| Thalidomide | IMiD | 3.3 hours | [9] |
| Phenyl-glutarimide (PG) | Phenyl-glutarimide | > 24 hours | [9] |
Table 2: In Vitro Potency of a Phenyl-glutarimide-based BRD4 Degrader (SJ995973)
| Compound | Target | Cell Line | DC₅₀ (nM) | IC₅₀ (pM) | Reference |
| SJ995973 (PG-PROTAC 4c) | BET Proteins (BRD4) | MV4-11 (AML) | 0.87 | 3 | [4][5][13] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration (cell viability).
Experimental Protocols
A rigorous evaluation of a novel PROTAC involves a series of biochemical and cell-based assays to confirm its mechanism of action and determine its efficacy.
General Experimental Workflow for PROTAC Characterization
The following diagram outlines a typical workflow for the characterization of a novel PROTAC.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is a fundamental method to directly measure the reduction in target protein levels.[14]
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream functional consequence of target protein degradation on cell proliferation and health.[12][14]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control.
-
Complete cell culture medium.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Mix and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[14]
Materials:
-
Cell line of interest.
-
PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132).
-
Complete cell culture medium.
-
Lysis buffer.
-
Antibody against the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Antibody against ubiquitin for Western blotting.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with or without co-treatment with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells as described in the Western blot protocol.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Capture the complex using Protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated protein.
-
Western Blot: Perform a Western blot on the eluted samples as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[14]
Protocol 4: Quantitative Mass Spectrometry-Based Proteomics
This powerful technique provides a global, unbiased view of a PROTAC's effects on the cellular proteome, enabling assessment of both on-target degradation and potential off-target effects.[15][16][17]
General Workflow:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at various concentrations and time points, including a vehicle control.[16]
-
Sample Preparation: Lyse cells, extract proteins, and perform in-solution digestion (e.g., with trypsin) to generate peptides.
-
Peptide Labeling (Optional but recommended for quantification): For relative quantification, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).[16]
-
Data Analysis: Process the raw MS data using specialized software (e.g., Proteome Discoverer, MaxQuant).[16] Identify and quantify proteins by searching against a protein database. Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
Conclusion
This compound and its derivatives represent a significant advancement in the design of CRBN-recruiting PROTACs. By addressing the inherent instability of traditional IMiD ligands, the phenyl-glutarimide scaffold enables the development of more robust, potent, and efficacious protein degraders. The improved chemical properties, coupled with strong CRBN binding, make this class of ligands highly attractive for the development of next-generation targeted protein degradation therapies. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of these promising molecules, from initial characterization to in-depth proteomic analysis. As the field of targeted protein degradation continues to evolve, the principles of rational design, exemplified by the development of phenyl-glutarimides, will be paramount in realizing the full therapeutic potential of this exciting modality.
References
- 1. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grant.rscf.ru [grant.rscf.ru]
- 7. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Targeted Protein Degradation | Biognosys [biognosys.com]
The Rise of a Stable Anchor: A Technical Guide to the Discovery and Development of Phenyl-glutarimide 4'-oxyacetic acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. A critical component of these heterobifunctional molecules is the E3 ligase binder. For years, derivatives of immunomodulatory imide drugs (IMiDs) have been the default choice for recruiting the cereblon (CRBN) E3 ligase. However, the inherent chemical instability of the phthalimide moiety in IMiDs presents a significant liability, leading to rapid hydrolysis in aqueous environments and compromising the efficacy and interpretation of cellular assays. This guide details the discovery and development of Phenyl-glutarimide 4'-oxyacetic acid, a novel CRBN ligand that overcomes this stability issue. By replacing the hydrolytically labile phthalimide ring with a stable phenyl group, this molecule provides a robust anchor for creating more potent and stable PROTACs, heralding a new generation of protein degraders.
Introduction: The Stability Challenge in PROTAC Development
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The most widely used E3 ligase for this purpose is cereblon (CRBN), recruited by ligands derived from thalidomide and its analogues (IMiDs). While effective at binding CRBN, these IMiDs are susceptible to hydrolysis, which cleaves the glutarimide ring and renders the PROTAC inactive.[1] This instability complicates in vitro and in vivo studies, as the active concentration of the degrader diminishes over time.
The development of phenyl-glutarimides was driven by the hypothesis that replacing the electron-withdrawing and hydrolysis-prone phthalimide moiety of IMiDs with a simple phenyl group would enhance chemical stability while maintaining the necessary binding affinity for CRBN.[1] this compound is a key derivative from this class, featuring a carboxylic acid handle that facilitates straightforward conjugation to a linker and target-binding warhead, making it a versatile building block for PROTAC synthesis.
Synthesis of this compound
The synthesis of the phenyl-glutarimide core is a critical step in the generation of this stable CRBN ligand. While specific, detailed protocols for the 4'-oxyacetic acid derivative are often proprietary or embedded within broader synthetic schemes in publications, the general approach relies on modern cross-coupling strategies. A common method involves a masked glutarimide strategy to circumvent issues with the acidic N-H proton of the glutarimide ring during metal-catalyzed reactions.
A key reaction is the Suzuki-Miyaura cross-coupling. This involves coupling a protected bromopyridine derivative, which serves as a precursor to the glutarimide ring, with a boronic acid derivative of the desired phenyl component. For this compound, this would be (4-hydroxyphenyl)boronic acid, followed by etherification to install the oxyacetic acid side chain and subsequent deprotection and cyclization to form the final glutarimide ring.
Quantitative Data Summary
The primary advantages of phenyl-glutarimides are their retained binding affinity to CRBN and their significantly improved chemical stability. These properties translate into enhanced performance when incorporated into PROTACs.
Table 1: Cereblon (CRBN) Binding Affinity of Phenyl-glutarimide Analogues
| Compound | Structure | CRBN Binding IC50 (µM) | Ligand Efficiency (LE) |
| Thalidomide (IMiD) | (Structure not shown) | 1.28 | - |
| Pomalidomide (IMiD) | (Structure not shown) | 0.018 | - |
| Phenyl-glutarimide (PG) | (Structure not shown) | 2.19 | >0.48 |
| 4-Methoxy-PG | (Structure not shown) | 3.15 | >0.48 |
| 4-Amino-PG | (Structure not shown) | 0.123 | >0.48 |
Data sourced from Min et al., 2021. Binding affinity was determined by a fluorescence polarization assay.[1]
Table 2: Stability and Potency of a Phenyl-glutarimide-based PROTAC (4c)
| PROTAC | CRBN Ligand | Target Ligand | Half-life in MV4-11 Media (hours) | BRD4 Degradation DC50 (nM) | MV4-11 Cell Viability IC50 (pM) |
| 4a (dBET1) | Pomalidomide | JQ1 | 4.2 | - | - |
| 4c (PG-PROTAC) | Phenyl-glutarimide | JQ1 | >24 | 0.87 | 3 |
Data sourced from Min et al., 2021. The PG-PROTAC 4c demonstrates significantly greater stability and is uniquely potent in degrading BRD4 and inhibiting the growth of the MV4-11 acute myeloid leukemia cell line.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and the resulting PROTACs.
CRBN Binding Affinity Assay (Fluorescence Polarization)
This competitive assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.
-
Principle: A fluorescently labeled thalidomide or pomalidomide analogue (probe) binds to the CRBN protein. In its bound state, the probe is large and tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When an unlabeled competitor (e.g., this compound) displaces the probe, the smaller, free probe tumbles faster, leading to a decrease in the FP signal.
-
Reagents:
-
Purified recombinant human CRBN/DDB1 complex.
-
Fluorescent Probe: Cy5-labeled thalidomide or BODIPY-labeled thalidomide.
-
Assay Buffer: Tris-based buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.005% Tween-20).
-
Test Compounds: Serial dilutions in DMSO, then further diluted in Assay Buffer.
-
Control Inhibitor: Pomalidomide or Thalidomide.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and control inhibitor in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
In a black, low-binding 96- or 384-well plate, add the diluted test compounds.
-
Add a pre-mixed solution of the CRBN/DDB1 complex and the fluorescent probe to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate IC50 values by plotting the FP signal against the logarithm of the compound concentration and fitting the data to a four-parameter variable slope model.
-
Chemical Stability (Hydrolysis) Assay
This assay quantifies the stability of a PROTAC in a biologically relevant matrix over time.
-
Principle: The PROTAC is incubated in cell culture medium. At various time points, aliquots are taken, and the reaction is quenched. The concentration of the remaining intact PROTAC is then measured using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagents:
-
Test PROTAC.
-
Cell Culture Medium: e.g., RPMI-1640 supplemented with 10% FBS.
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard.
-
-
Protocol:
-
Prepare a stock solution of the PROTAC in DMSO and dilute it into pre-warmed cell culture medium to a final concentration (e.g., 1 µM).
-
Incubate the solution at 37°C in a cell culture incubator.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.
-
Immediately quench the sample by adding it to a 3-4 fold excess of cold ACN with an internal standard to precipitate proteins.
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the peak area of the parent PROTAC relative to the internal standard.
-
Calculate the half-life (t½) by plotting the percentage of remaining PROTAC against time.
-
BRD4 Protein Degradation Assay (Western Blot)
This assay measures the reduction in the cellular levels of a target protein after PROTAC treatment.
-
Principle: Cells are treated with the PROTAC, leading to the degradation of the target protein. The total cellular protein is then extracted, separated by size via SDS-PAGE, and the target protein is detected and quantified using a specific antibody.
-
Reagents:
-
Cell Line: MV4-11 (acute myeloid leukemia).
-
PROTAC Compound: e.g., PG-PROTAC 4c.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
-
Protocol:
-
Seed MV4-11 cells in 6-well plates at a density that allows for logarithmic growth.
-
Treat the cells with a range of PROTAC concentrations (for DC50 determination) or a fixed concentration over a time course. Include a vehicle control (DMSO).
-
After the treatment period (e.g., 18-24 hours), harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the primary anti-loading control antibody (e.g., anti-GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate DC50 and Dmax values by plotting normalized BRD4 levels against the log of the PROTAC concentration.
-
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and survival.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.
-
Reagents:
-
Cell Line: MV4-11.
-
PROTAC Compound.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Reagent.
-
-
Protocol:
-
Seed MV4-11 cells into white, opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Prepare serial dilutions of the PROTAC compound.
-
Add the diluted compounds to the cells and incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.
-
Visualizations: Pathways and Workflows
PROTAC Mechanism of Action
Experimental Workflow for PG-PROTAC Evaluation
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. By addressing the critical issue of hydrolytic instability inherent to traditional IMiD-based CRBN ligands, it enables the development of more robust and potent PROTACs. The improved chemical stability allows for more reliable and reproducible data in cellular and in vivo settings, removing a key variable that has long complicated PROTAC research. The availability of this stable, functionalized building block empowers researchers to explore the full potential of CRBN-mediated protein degradation with greater confidence, paving the way for the next generation of degrader-based therapeutics.
References
An In-Depth Technical Guide to the Structural Analysis of Phenyl-glutarimide 4'-oxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl-glutarimide 4'-oxyacetic acid has emerged as a significant molecule in the field of targeted protein degradation. As a functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN), it serves as a crucial building block in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs based on phenyl-glutarimide ligands have demonstrated improved hydrolytic stability and efficacy compared to those synthesized from traditional immunomodulatory imide drugs (IMiDs).[1][2][3][4] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its chemical properties, a proposed synthetic pathway, and expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid, is a white solid powder.[3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid | [2][3] |
| Molecular Formula | C13H13NO5 | [2][3][4] |
| Molecular Weight | 263.25 g/mol | [2][3][4] |
| CAS Number | 2782024-58-0 | [1][2][4] |
| Appearance | Solid powder | [3] |
| Purity | ≥95% (HPLC) | [2][4] |
| Canonical SMILES | O=C(O)COC1=CC=C(C(CC2)C(NC2=O)=O)C=C1 | [3] |
| InChI Key | AJINEEJVZAYBCQ-UHFFFAOYSA-N | [2][3] |
Molecular Structure
The molecular structure of this compound is characterized by a central phenyl ring substituted with a glutarimide moiety and an oxyacetic acid group. The glutarimide ring is crucial for its binding to the cereblon E3 ligase, while the carboxylic acid handle provides a versatile point for linker attachment in the synthesis of PROTACs.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis
The synthesis of this compound would likely follow a multi-step procedure. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
General Protocol for Williamson Ether Synthesis:
-
Dissolve 3-(4-hydroxyphenyl)piperidine-2,6-dione in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product to obtain the ester intermediate.
General Protocol for Hydrolysis:
-
Dissolve the ester intermediate in a mixture of a suitable solvent (e.g., THF or ethanol) and water.
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.
-
Filter the solid, wash it with water, and dry it to obtain the final product.
Spectroscopic Analysis
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the glutarimide ring, and the methylene protons of the oxyacetic acid moiety. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the glutarimide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C13H13NO5). The expected monoisotopic mass is 263.0794.[3]
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule, including:
-
O-H stretch of the carboxylic acid.
-
C=O stretches of the glutarimide and carboxylic acid.
-
N-H stretch of the glutarimide.
-
C-O stretch of the ether linkage.
-
Aromatic C-H and C=C stretches.
-
Role in PROTAC Development
This compound is a key building block in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
References
Methodological & Application
Revolutionizing Targeted Protein Degradation: Phenyl-glutarimide 4'-oxyacetic acid in PROTAC Development
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. While immunomodulatory imide drugs (IMiDs) have been widely used as Cereblon (CRBN) E3 ligase ligands, their inherent instability presents a significant challenge. Phenyl-glutarimide (PG) analogues, including Phenyl-glutarimide 4'-oxyacetic acid, represent a novel class of CRBN binders designed to overcome this limitation. This document provides detailed application notes and protocols for the utilization of this compound in the development of next-generation PROTACs, highlighting its superior chemical stability and potent degradation activity.[1][2][3][4]
This compound serves as a carboxylic acid-functionalized ligand for Cereblon, enabling its incorporation into PROTAC structures.[5][6] PROTACs developed using this building block have demonstrated improved hydrolytic stability and enhanced potency compared to their IMiD-based counterparts.[1][3][7]
Key Advantages of Phenyl-glutarimide Based PROTACs
-
Enhanced Chemical Stability: Phenyl-glutarimide analogues exhibit significantly greater stability in physiological conditions and cell media compared to traditional IMiDs, which are prone to hydrolysis.[1][7] This increased stability can lead to more reliable and reproducible experimental results.
-
Improved Potency: The enhanced stability of PG-based PROTACs often translates to superior cellular efficacy and more potent degradation of target proteins.[1][2]
-
Favorable Physicochemical Properties: Phenyl-glutarimides can offer advantages such as reduced molecular size and improved ligand efficiency, which are desirable characteristics for drug development.[8]
Signaling Pathway and Mechanism of Action
PROTACs containing this compound function by inducing the proximity of a target protein to the CRBN E3 ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of action of a Phenyl-glutarimide (PG)-based PROTAC.
Quantitative Data Summary
The following tables summarize key quantitative data for Phenyl-glutarimide analogues and derived PROTACs compared to traditional IMiD-based compounds.
Table 1: Cereblon (CRBN) Binding Affinity and Stability of E3 Ligase Ligands
| Compound | CRBN Binding IC50 (µM) | Stability (t1/2 in cell media) | Reference |
| Thalidomide | 1.282 | 3.3 h | [7] |
| Pomalidomide | 0.4 | - | [7] |
| Lenalidomide | 0.699 | - | [7] |
| Phenyl-glutarimide (PG) | 2.191 | > 24 h | [7] |
Table 2: In Vitro Degradation and Anti-proliferative Activity of BET-targeting PROTACs
| PROTAC | Target | BRD4 Degradation DC50 (nM) | MV4-11 Cell Viability IC50 (pM) | Reference |
| PG-PROTAC (SJ995973) | BET Proteins | 0.87 | 3 | [1][2][4] |
Experimental Protocols
Detailed methodologies for key experiments in the development and evaluation of PROTACs utilizing this compound are provided below.
General Experimental Workflow
The development and characterization of a novel PROTAC follows a logical progression of experiments, from initial synthesis and binding validation to cellular degradation and functional assays, and finally to in vivo evaluation.
Caption: General experimental workflow for PROTAC development.
Protocol 1: Synthesis of Phenyl-glutarimide based PROTACs
The synthesis of PROTACs involves the conjugation of the this compound to a linker and subsequently to a ligand for the protein of interest (POI). A common strategy involves a Suzuki-Miyaura cross-coupling to generate the phenyl glutarimide core, followed by linker attachment and conjugation to the POI ligand.[8]
Materials:
-
2,6-bis(benzyloxy)-3-bromopyridine
-
(4-hydroxyphenyl)boronic acid
-
Linker with appropriate functional groups
-
POI ligand with a suitable attachment point
-
Palladium catalyst and ligands
-
Solvents and reagents for organic synthesis
General Procedure:
-
Synthesis of the Phenyl Glutarimide Core:
-
Perform a Suzuki-Miyaura cross-coupling reaction between 2,6-bis(benzyloxy)-3-bromopyridine and (4-hydroxyphenyl)boronic acid to yield 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol.[8]
-
-
Linker Attachment:
-
Attach the desired linker to the phenol group of the phenyl glutarimide core.
-
-
Deprotection:
-
Remove the benzyloxy protecting groups via catalytic hydrogenation to generate the glutarimide ring.[8]
-
-
Conjugation to POI Ligand:
-
Couple the linker-modified phenyl glutarimide to the POI ligand using appropriate conjugation chemistry (e.g., amide bond formation).
-
Protocol 2: In Vitro Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the synthesized PROTAC to the CRBN E3 ligase.[1]
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled tracer ligand (e.g., Cy5-conjugated lenalidomide)[1]
-
Test compounds (PG-PROTACs)
-
Assay buffer (e.g., PBS)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the fluorescent tracer, recombinant CRBN protein, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Cellular Target Protein Degradation Assay (Western Blot)
This assay determines the ability of the PROTAC to induce the degradation of the target protein in a cellular context.[]
Materials:
-
Cell line expressing the target protein (e.g., MV4-11 for BRD4)[1]
-
PG-PROTAC test compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot apparatus and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PG-PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Protocol 4: In Vivo Pharmacokinetic and Pharmacodynamic Studies
In vivo studies are crucial to evaluate the drug-like properties and efficacy of the PROTAC in a living organism.[10][11][]
Animal Model:
-
Select an appropriate animal model (e.g., mice, rats) relevant to the disease of interest.[11] For cancer studies, xenograft models are commonly used.[]
Pharmacokinetic (PK) Study:
-
Administer the PG-PROTAC to the animals via a relevant route (e.g., oral, intravenous).
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the PROTAC using LC-MS/MS to determine key PK parameters (e.g., Cmax, t1/2, AUC).[]
Pharmacodynamic (PD) Study:
-
Administer the PG-PROTAC to the animals.
-
At specified time points, collect tissues of interest (e.g., tumor, specific organs).
-
Prepare tissue lysates and analyze the levels of the target protein by Western blot or immunohistochemistry (IHC) to assess target degradation.[11][]
Efficacy Study:
-
For disease models (e.g., tumor xenografts), treat the animals with the PG-PROTAC over a defined period.
-
Monitor disease progression (e.g., tumor volume) and animal well-being.[]
-
At the end of the study, collect tissues for PD analysis.
Logical Relationship in PROTAC Design
The selection of this compound as the E3 ligase ligand is a critical decision in the PROTAC design process, driven by the need for improved stability and potency.
Caption: Rationale for using Phenyl-glutarimide in PROTAC design.
Conclusion
This compound is a valuable tool for the development of highly potent and stable PROTACs. By overcoming the inherent instability of traditional IMiD-based ligands, this novel Cereblon binder enables the creation of more robust and effective targeted protein degraders. The protocols and data presented in this document provide a comprehensive guide for researchers to leverage the advantages of this compound in their drug discovery efforts.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 2782024-58-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Phenyl-glutarimide 4'-oxyacetic acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-glutarimide 4'-oxyacetic acid linkers are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules leverage the cell's natural protein disposal system to selectively degrade target proteins implicated in various diseases. The phenyl-glutarimide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the oxyacetic acid group provides a versatile attachment point for a linker connected to a target protein ligand.[1][2] Replacing the traditional phthalimide group of immunomodulatory drugs (IMiDs) with a phenyl group has been shown to enhance the chemical stability of the CRBN ligand.[1] This document provides a detailed protocol for the multi-step synthesis of a key phenyl-glutarimide linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Phenyl-glutarimide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase complex, CRL4^CRBN^.[3][4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[5]
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
The synthesis of this compound is a three-step process, beginning with the formation of the core phenyl-glutarimide structure, followed by the attachment of the linker precursor, and concluding with hydrolysis to the final carboxylic acid.
Overall Synthetic Workflow
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
Application of Phenyl-glutarimide 4'-oxyacetic acid in Cancer Research: A Detailed Guide for Researchers
Introduction
Phenyl-glutarimide 4'-oxyacetic acid is a key chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application in cancer research is as a building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.
This document provides detailed application notes, experimental protocols, and data summaries for researchers, scientists, and drug development professionals interested in utilizing this compound in the development of novel cancer therapeutics.
Application Notes
This compound is a derivative of the phenyl-glutarimide (PG) scaffold, which has emerged as a superior alternative to traditional immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs for recruiting CRBN.[1][2] The key advantages of the PG scaffold include enhanced chemical stability and improved hydrolytic resistance, which can translate to more potent and durable biological activity of the resulting PROTACs.[1][2][3]
The 4'-oxyacetic acid group on the phenyl ring provides a crucial attachment point or "exit vector" for a chemical linker. This linker is then connected to a ligand that binds to a specific protein of interest (POI) implicated in cancer, such as the bromodomain and extra-terminal domain (BET) protein BRD4. The resulting PROTAC molecule facilitates the formation of a ternary complex between CRBN, the PROTAC, and the POI, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Key Applications in Cancer Research:
-
Development of Novel PROTACs: The primary use of this compound is in the synthesis of PROTACs targeting a wide range of cancer-associated proteins that are often considered "undruggable" by conventional inhibitors.
-
Targeted Degradation of Oncoproteins: PG-based PROTACs have been successfully developed to degrade key oncoproteins, such as BRD4, which is involved in the transcriptional regulation of growth-promoting genes like c-MYC in various cancers, including acute myeloid leukemia (AML).[2]
-
Overcoming Drug Resistance: Targeted protein degradation offers a potential strategy to overcome resistance mechanisms that can develop against traditional enzyme inhibitors.
-
Enhanced Potency and Selectivity: The design of PROTACs using stable CRBN binders like phenyl-glutarimides can lead to degraders with high potency, often in the picomolar to nanomolar range, and potentially improved selectivity profiles.
Quantitative Data Summary
The following tables summarize the efficacy of a potent PG-based BET degrader, 4c (SJ995973), which was developed using a phenyl-glutarimide core structure. This data highlights the potential of this class of compounds in cancer cell lines.
Table 1: In Vitro Degradation Efficacy of PG-BET PROTAC (4c)
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (hours) | Reference |
| MV4-11 (AML) | BRD4 | 0.87 | 99 | Not Specified | [2] |
| HD-MB03 (Medulloblastoma) | Not Specified | Not Specified | >95 | 24 | [1] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity of PG-BET PROTAC (4c)
| Cell Line | IC₅₀ (pM) | Time Point (days) | Reference |
| MV4-11 (AML) | 3 | 3 | [1][2] |
| HD-MB03 (Medulloblastoma) | 13 | 3 | [1] |
IC₅₀: Half-maximal inhibitory concentration.
Signaling Pathways and Mechanisms
The core mechanism of action for PROTACs synthesized from this compound involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this process.
Caption: Mechanism of action of a Phenyl-glutarimide (PG)-based PROTAC.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and PROTAC constructs.
Protocol 1: Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed public literature. However, based on the synthesis of analogous functionalized phenyl-glutarimides, a potential synthetic route can be proposed. The following diagram outlines a generalized approach.
Caption: Generalized synthesis scheme for this compound.
Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of a target protein (e.g., BRD4) in cancer cells following treatment with a PG-based PROTAC.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
PG-based PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PG-based PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them for loading.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (target and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Caption: Experimental workflow for the Western Blot protein degradation assay.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the PG-based PROTAC on cancer cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
96-well plates (white or clear, depending on the assay)
-
PG-based PROTAC stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
PROTAC Treatment: The next day, add serial dilutions of the PG-based PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results and calculate the IC₅₀ value.
Protocol 4: Cereblon Binding Assay (TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of the PG ligand for CRBN.
Materials:
-
Tagged CRBN protein (e.g., GST- or His-tagged)
-
Terbium-labeled anti-tag antibody (donor fluorophore)
-
Fluorescently labeled tracer (e.g., fluorescent thalidomide analog, acceptor fluorophore)
-
This compound (or PG-based PROTAC) as the test compound
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of the tagged CRBN protein, terbium-labeled antibody, and fluorescent tracer.
-
Assay Plate Setup:
-
Add the diluted test compound or vehicle control to the wells.
-
Add the mixture of CRBN protein and terbium-labeled antibody.
-
Add the fluorescent tracer to initiate the binding reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60-180 minutes) to reach equilibrium.
-
Detection: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound. Plot a dose-response curve and determine the IC₅₀ value.
Caption: Workflow for a TR-FRET based Cereblon binding assay.
References
Phenyl-glutarimide 4'-oxyacetic acid: A Superior Scaffold for Inducing Protein Ubiquitination via PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-glutarimide 4'-oxyacetic acid is a functionalized ligand that engages Cereblon (CRBN), a key substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This molecule serves as an advanced building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
Compared to traditional immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, Phenyl-glutarimide (PG)-based PROTACs exhibit significantly improved hydrolytic stability.[4][5] This enhanced stability translates to longer half-lives in cellular media and phosphate-buffered saline (PBS), leading to more sustained and potent degradation of target proteins.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the development and evaluation of PROTACs for targeted protein degradation.
Data Presentation
The superior stability and potency of PG-based PROTACs are evident when compared to their IMiD-based counterparts. The following tables summarize key quantitative data for a well-characterized BET (Bromodomain and Extra-Terminal) protein degrader, SJ995973 (a PG-PROTAC), and its IMiD-based analog, dBET1.
| Compound | Target Protein | Cell Line | DC50 (nM) | IC50 (pM) | Reference |
| SJ995973 (PG-PROTAC) | BRD4 | MV4-11 | 0.87 | 3 | [4][6] |
| dBET1 (IMiD-PROTAC) | BRD4 | MV4-11 | - | - | [4] |
| DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of viability. |
| Compound | Medium | Half-life (t1/2) in cell media (hours) | Half-life (t1/2) in PBS (hours) | Reference |
| PG-PROTAC (4c/SJ995973) | MV4-11 Media | >24 | >24 | [4] |
| IMiD-PROTAC (4a/dBET1) | MV4-11 Media | 4.2 | 3.7 | [4] |
| PG-PROTAC | KOPT-K1 Media | >48 | - | [5] |
| Thalidomide-PROTAC | KOPT-K1 Media | 13 | - | [5] |
Signaling Pathways and Workflows
PROTAC-Mediated Protein Ubiquitination and Degradation
The core mechanism of a Phenyl-glutarimide-based PROTAC involves the formation of a ternary complex between the target protein and the CRL4CRBN E3 ligase, leading to the ubiquitination and degradation of the target.
Caption: Mechanism of protein degradation induced by a Phenyl-glutarimide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is crucial for the successful evaluation of a newly synthesized PROTAC. This involves a series of in vitro and cell-based assays to confirm its mechanism of action and determine its potency.
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-glutarimide-based PROTAC
This protocol describes a standard amide coupling reaction to conjugate this compound with an amine-functionalized ligand for a protein of interest (POI-linker-NH2).
Materials:
-
This compound
-
POI-linker-NH2
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the POI-linker-NH2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to mediate the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4CRBN E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant purified protein of interest (POI)
-
Phenyl-glutarimide-based PROTAC
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
Laemmli sample buffer
Procedure:
-
On ice, assemble the reaction mixture in a microcentrifuge tube (final volume of 25 µL):
-
Ubiquitination buffer (1X)
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
CRL4CRBN E3 ligase (e.g., 100 nM)
-
Ubiquitin (e.g., 10 µM)
-
POI (e.g., 200 nM)
-
PROTAC (at desired concentrations, e.g., 1 nM to 10 µM)
-
ATP (e.g., 2 mM)
-
-
Include negative controls: a reaction without the PROTAC and a reaction without ATP.
-
Initiate the reaction by transferring the tubes to a 37°C incubator for 60-120 minutes.
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Probe the Western blot with an antibody against the POI to detect higher molecular weight bands corresponding to poly-ubiquitinated POI. A smear-like pattern is indicative of successful ubiquitination.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a fundamental technique to quantify the degradation of a target protein in a cellular context.
Materials:
-
Appropriate cell line cultured in multi-well plates
-
Phenyl-glutarimide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density to be 70-80% confluent at the time of harvest.
-
For dose-response experiments, treat cells with serially diluted concentrations of the PROTAC for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Always include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Conclusion
This compound represents a significant advancement in the design of PROTACs. Its incorporation into PROTAC structures leads to molecules with enhanced chemical stability and, consequently, superior potency and duration of action in degrading target proteins. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this valuable building block in the development of novel therapeutics for a wide range of diseases.
References
Analytical methods for detecting Phenyl-glutarimide 4'-oxyacetic acid
An Application Note on the Analytical Detection of Phenyl-glutarimide 4'-oxyacetic acid
Introduction
This compound is a key chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This functionality allows for its incorporation into Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit specific proteins of interest to E3 ligases for ubiquitination and subsequent degradation by the proteasome. The phenyl-glutarimide scaffold offers improved chemical stability compared to traditional immunomodulatory imide drugs (IMiDs), making it an attractive component for the design of next-generation PROTACs.[4][5][6]
Given its central role in the development of novel therapeutics, robust and sensitive analytical methods are required for the accurate quantification of this compound in various biological matrices. This is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and in vitro stability studies. This application note provides a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of this compound in human plasma. As no specific validated method for this compound has been published, the following protocols are based on established methods for structurally similar compounds, including thalidomide analogs and other phenylacetic acid derivatives.[3][7][8][9][10][11]
Mechanism of Action: Role in PROTACs
This compound functions as the Cereblon-binding moiety in a PROTAC. The PROTAC molecule links this ligand to another ligand that binds to a target protein. This ternary complex formation between the target protein, the PROTAC, and the CRL4-CRBN E3 ligase complex initiates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range. This method allows for the precise measurement of the analyte in complex biological matrices like plasma.
Experimental Workflow
The overall workflow for the analysis involves sample preparation to isolate the analyte from plasma components, followed by separation using HPLC and detection by a mass spectrometer.
Protocols
Sample Preparation: Protein Precipitation
This protocol is designed to remove proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Aliquot Plasma: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma sample.
-
Add Internal Standard: Spike the sample with 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of the analyte, if available, or a structurally similar compound with a known retention time).
-
Vortex: Briefly vortex the mixture for 10 seconds.
-
Add Precipitation Solvent: Add 400 µL of ice-cold acetonitrile. Acetonitrile is an effective solvent for precipitating plasma proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new 1.5 mL tube, being cautious not to disturb the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
LC-MS/MS Instrumental Conditions
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
| Parameter | Proposed Condition |
| HPLC System | UPLC/HPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | 262.1 [M-H]⁻ (Calculated for C₁₃H₁₃NO₅) |
| Product Ion (m/z) | 134.0 (Proposed, corresponding to the phenoxyacetic acid fragment) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperatures | Optimized for the specific instrument |
| Collision Energy | To be optimized for the precursor-to-product ion transition |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method. These values are based on typical performance for the analysis of similar small molecules in biological matrices.[7][8][10]
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Extraction Recovery | > 80% |
Conclusion
This application note outlines a comprehensive and robust analytical approach for the detection and quantification of this compound. The proposed LC-MS/MS method, coupled with a straightforward protein precipitation sample preparation protocol, is anticipated to provide the necessary sensitivity, selectivity, and accuracy for a range of research and drug development applications. While the provided protocols are based on established analytical principles for similar compounds, method validation according to regulatory guidelines is essential before implementation for clinical or regulated studies. The workflows and protocols detailed herein provide a solid foundation for researchers and scientists to develop and validate a reliable analytical method for this important PROTAC building block.
References
- 1. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Phenyl-glutarimide 4'-oxyacetic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-glutarimide 4'-oxyacetic acid is a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional immunomodulatory imide drugs (IMiDs), phenyl-glutarimide derivatives exhibit enhanced chemical stability, particularly resistance to hydrolysis in common cell culture media and bodily fluids.[1][2][3][4][5] This characteristic significantly improves the reliability and efficacy of PROTACs in cell-based assays and in vivo studies.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound-derived PROTACs in cell-based assays, including their mechanism of action, protocols for key experiments, and data interpretation.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of three key components: a ligand for an E3 ubiquitin ligase (in this case, derived from this compound to bind to CRBN), a ligand for a target protein of interest (POI), and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of action for a Phenyl-glutarimide-based PROTAC.
Experimental Protocols
The primary use of this compound is in the synthesis of PROTACs. Once a PROTAC is synthesized, it can be used in a variety of cell-based assays to induce and quantify the degradation of a target protein.
Protein Degradation Assay using Western Blotting
This protocol is a fundamental method to assess the efficacy and kinetics of a PROTAC in reducing the levels of the target protein.
Materials:
-
Cells expressing the protein of interest (e.g., MV4-11 acute myeloid leukemia cells for BET protein degradation).[2]
-
Complete cell culture medium.
-
Phenyl-glutarimide-based PROTAC.
-
DMSO (for stock solution preparation).
-
Proteasome inhibitor (e.g., MG132) as a negative control.[2]
-
Inactive epimer of the PROTAC as a negative control, if available.[2]
-
RIPA buffer or other suitable lysis buffer.
-
Proteinase and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin).[3]
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the Phenyl-glutarimide-based PROTAC in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).[3] Include DMSO-only treated cells as a vehicle control. For mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer supplemented with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. The DC50 (concentration at which 50% of the target protein is degraded) can be determined by plotting the percentage of remaining protein against the log of the PROTAC concentration.[2][3]
Figure 2: General workflow for a Western Blotting-based protein degradation assay.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the PROTAC on the cells, which is often a downstream consequence of target protein degradation.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
Phenyl-glutarimide-based PROTAC.
-
96-well clear or white-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, MTT).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for a set period (e.g., 72 hours).[6]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 (concentration at which 50% of cell viability is inhibited).
Quantitative Data Summary
The following table summarizes representative data for a potent Phenyl-glutarimide-based PROTAC targeting BET proteins (specifically, compound 4c/SJ995973).[2][4]
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | MV4-11 | 3 pM | Cell Viability | [2][4] |
| BRD4 DC50 | MV4-11 | 0.87 nM | Western Blot | [2][4] |
| BRD4 DC50 | HD-MB03 | ~10 nM | Western Blot | [2][3] |
Advanced Assays
Ternary Complex Formation Assay (AlphaScreen)
This proximity-based assay can experimentally confirm the PROTAC-induced formation of the ternary complex between the E3 ligase and the target protein.[2]
Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) uses donor and acceptor beads that are coated with antibodies or tags recognizing the E3 ligase complex (e.g., His-CRBN-DDB1) and the target protein (e.g., GST-BRD4). When the PROTAC brings the two proteins into close proximity, the beads are also brought close together. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The resulting signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" or bell-shaped curve is often observed, where at very high concentrations, the PROTAC can independently bind to both proteins, reducing the formation of the ternary complex and thus the signal.[2]
Target Engagement and Ubiquitination Assays
To further elucidate the mechanism of action, researchers can perform assays to directly measure the ubiquitination of the target protein. This can be achieved through immunoprecipitation of the target protein followed by Western blotting for ubiquitin.
Conclusion
This compound is a valuable chemical tool for the development of next-generation PROTACs with improved stability. The protocols and data presented here provide a framework for utilizing PROTACs derived from this compound in cell-based assays to effectively induce and quantify the degradation of target proteins. Careful experimental design, including appropriate controls, is crucial for the successful application and interpretation of results in the field of targeted protein degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl-glutarimide 4'-oxyacetic acid: A Stable and Efficient Cereblon Ligand for Molecular Glue and PROTAC Development
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as molecular glues and proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate pathogenic proteins.[1] A critical component in the design of many of these degraders is a ligand that binds to an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a prominent target for this purpose, largely due to the well-established clinical success of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[1][2]
However, traditional IMiDs suffer from inherent chemical instability, particularly hydrolysis of the glutarimide ring, which can compromise their efficacy and lead to inconsistent experimental results.[3][4] To address this limitation, Phenyl-glutarimide 4'-oxyacetic acid has been developed as a stable and efficient carboxylic acid-functionalized CRBN ligand.[5][6][7] This application note provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and degradation data for its derivatives, and detailed protocols for its application in the development of molecular glues and PROTACs.
Mechanism of Action
This compound functions as a molecular scaffold that binds to the E3 ligase CRBN. In the context of a PROTAC, the carboxylic acid group of this compound serves as a versatile attachment point for a linker connected to a ligand for a protein of interest (POI). This bifunctional molecule facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
As a molecular glue, derivatives of the phenyl-glutarimide scaffold can allosterically modulate CRBN, altering its substrate specificity to induce the degradation of "neosubstrates" that are not typically targeted by the native E3 ligase.[8][9] This has been shown to be effective for degrading key therapeutic targets in oncology and autoimmune diseases, such as the transcription factors IKZF1 and IKZF3.[1][10] The improved chemical stability of the phenyl-glutarimide core, achieved by replacing the hydrolysis-prone phthalimide moiety of traditional IMiDs with a phenyl group, ensures more reliable and sustained activity in cellular and in vivo models.[11]
Quantitative Data
The following tables summarize the binding affinities of phenyl-glutarimide (PG) analogs to CRBN and the degradation performance of a PG-based PROTAC.
Table 1: Binding Affinities of Phenyl-glutarimide Analogs to CRBN
| Compound | Structure | CRBN Binding IC50 (μM) | Ligand Efficiency (LE) |
| Phenyl-glutarimide (PG) | 2.19 | >0.48 | |
| 4-methoxy PG | 3.15 | >0.48 | |
| 4-amino PG | 0.123 | >0.48 | |
| Thalidomide | 1.28 | - | |
| Lenalidomide | - | - | |
| Pomalidomide | - | - | |
| Data sourced from Min J, et al. (2021).[3] |
Table 2: Degradation Performance of a Phenyl-glutarimide-based BET PROTAC (SJ995973)
| Target | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | MV4-11 | 0.87 | 99 |
| Data sourced from Min J, et al. (2021).[3][12] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments in the development and characterization of molecular glues and PROTACs utilizing the this compound scaffold.
Protocol 1: CRBN Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of test compounds for CRBN.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Cy5-conjugated lenalidomide (fluorescent probe)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds (including this compound derivatives)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add a fixed concentration of the Cy5-conjugated lenalidomide probe.
-
Add the serially diluted test compounds to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the CRBN-DDB1 protein complex.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to detect the formation of the ternary complex between the target protein, a PROTAC, and CRBN.[13][14]
Materials:
-
GST-tagged target protein (e.g., BRD4)
-
His-tagged CRBN-DDB1 protein complex
-
Tb-conjugated anti-GST antibody (donor fluorophore)
-
AF488-conjugated anti-His antibody (acceptor fluorophore)
-
PROTAC molecule (synthesized using this compound)
-
Assay buffer
-
384-well white, low-volume microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a serial dilution of the PROTAC molecule in assay buffer.
-
In a 384-well plate, add the GST-tagged target protein and the His-tagged CRBN-DDB1 protein.
-
Add the serially diluted PROTAC to the wells.
-
Add the Tb-conjugated anti-GST and AF488-conjugated anti-His antibodies.
-
Incubate the plate at room temperature for the optimized duration (e.g., 180 minutes), protected from light.[13]
-
Measure the TR-FRET signal (emission at two wavelengths) on a compatible plate reader.
-
Calculate the TR-FRET ratio and plot against the PROTAC concentration to observe the characteristic "hook effect."
Protocol 3: Cellular Protein Degradation Assay (Western Blotting)
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC or molecular glue.[15]
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
Complete cell culture medium
-
PROTAC or molecular glue compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, for mechanism validation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or molecular glue for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the degrader.
-
Harvest the cells, wash with PBS, and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[16]
Visualizations
Signaling Pathway of Phenyl-glutarimide-based PROTACs
Caption: Mechanism of action for a Phenyl-glutarimide-based PROTAC.
Experimental Workflow for Cellular Degradation Assay
Caption: Workflow for determining protein degradation via Western Blot.
Logical Relationship for Ternary Complex Formation
Caption: Logical relationship for successful protein degradation.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS 2782024-58-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
- 8. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular glue - Wikipedia [en.wikipedia.org]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Phenyl-glutarimide 4'-oxyacetic acid in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-glutarimide 4'-oxyacetic acid is a key chemical entity in the rapidly advancing field of targeted protein degradation (TPD). It serves as a functionalized ligand for Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By incorporating this moiety into heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the cell's ubiquitin-proteasome system (UPS) to selectively induce the degradation of specific proteins of interest (POIs).[3][4][5] This technology opens avenues for targeting proteins that have been traditionally considered "undruggable."[5][6]
These application notes provide a comprehensive guide to the experimental design for studies involving this compound. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the characterization of its binding to Cereblon and its utility in mediating targeted protein degradation.
Mechanism of Action: PROTAC-mediated Protein Degradation
A PROTAC molecule synthesized using this compound as the CRBN-binding ligand operates by forming a ternary complex between the target protein and the E3 ubiquitin ligase.[3][7] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[4]
Figure 1: PROTAC Mechanism of Action.
Data Presentation: Quantitative Binding Affinity of Ligands to Cereblon
The binding affinity of the glutarimide moiety to Cereblon is a critical determinant of the potency of the resulting PROTAC. Various biophysical techniques are employed to quantify this interaction, typically reported as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Compound/Ligand | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| Thalidomide | Fluorescence Polarization | 347.2 nM (IC50) | [8] |
| Lenalidomide | Fluorescence Polarization | 268.6 nM (IC50) | [8] |
| Pomalidomide | Fluorescence Polarization | 153.9 nM (IC50) | [8] |
| Pomalidomide | TR-FRET | 6.4 nM (IC50) | [9] |
| BODIPY FL Thalidomide | TR-FRET | 3.6 nM (Kd) | [9] |
| Glutarimide | FRET-based assay | Lowest affinity among tested | [10] |
Experimental Protocols
In Vitro Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound (e.g., a PROTAC containing this compound) to displace a fluorescently labeled tracer from recombinant Cereblon protein.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled tracer (e.g., Cy5-labeled Thalidomide)[2][11]
-
Test compound (this compound derivative)
-
Assay buffer (e.g., CRBN Assay buffer (FP))[11]
-
Black, low-binding 96- or 384-well plates[2]
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Preparation of Reagents:
-
Prepare a serial dilution of the test compound in assay buffer. The final concentration of DMSO should be kept constant across all wells (e.g., 1%).
-
Dilute the fluorescent tracer to a working concentration (typically at or below its Kd for CRBN) in assay buffer.
-
Dilute the CRBN protein to a working concentration in assay buffer. The optimal concentration should be determined empirically to give a stable and robust polarization signal.
-
-
Assay Procedure:
-
Add a fixed volume of the CRBN protein solution to each well of the microplate, except for the "no protein" control wells.
-
Add the serially diluted test compound or vehicle control to the appropriate wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes), protected from light.[11]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., excitation 630-640 nm and emission 672-692 nm for Cy5).[11]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Fluorescence Polarization Assay Workflow.
Cell-Based Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC containing this compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12][13][14]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC and a vehicle control in complete cell culture medium.
-
Treat the cells with the desired concentrations of the PROTAC and vehicle control for a specified time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.[12]
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes with periodic vortexing.[12]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12][14]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Live-Cell Targeted Protein Degradation Assay (HiBiT Assay)
This method allows for the quantitative measurement of protein degradation kinetics in living cells.[15] It utilizes CRISPR/Cas9 to endogenously tag the protein of interest with the 11-amino-acid HiBiT peptide.[15][16]
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged protein of interest
-
LgBiT protein and Nano-Glo® Live Cell Substrate
-
PROTAC containing this compound
-
White, opaque multi-well assay plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed the HiBiT-tagged cells in white, opaque multi-well plates and allow them to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Add the compound dilutions to the cells.
-
-
Luminescence Measurement (Endpoint or Kinetic):
-
Endpoint: After a defined treatment period, add the LgBiT protein and Nano-Glo® substrate to the wells, incubate, and measure the luminescent signal.
-
Kinetic: Add the LgBiT protein and a long-lasting substrate (e.g., Nano-Glo® Endurazine™) to the cells before adding the PROTAC. Measure the luminescence at multiple time points.[17]
-
-
Data Analysis:
In Vivo Assessment of Immunomodulatory Activity in Mice
Given the immunomodulatory nature of glutarimide-based compounds, in vivo studies are crucial to assess the systemic effects of a novel PROTAC.
Materials:
-
PROTAC formulated for in vivo administration
-
Vehicle control
-
Tools for blood collection and organ harvesting
-
Flow cytometer and relevant antibodies (e.g., for CD3, CD4, CD8, CD19, NK1.1)[19][20]
Protocol:
-
Animal Acclimatization and Grouping:
-
Drug Administration:
-
Sample Collection and Analysis:
-
Monitor body weight and general health throughout the study.
-
At the end of the treatment period, collect blood for hematological analysis and serum for cytokine profiling.
-
Euthanize the animals and harvest immune organs (spleen, thymus) to determine organ indices (organ weight/body weight).[21]
-
Prepare single-cell suspensions from the spleen for immunophenotyping by flow cytometry to analyze lymphocyte populations (T cells, B cells, NK cells) and their activation status.[19][20]
-
-
Data Analysis:
-
Compare the measured parameters (cell counts, cytokine levels, organ indices) between the treatment and control groups to assess the immunomodulatory effects of the compound.
-
Figure 3: In Vivo Immunomodulation Study Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target Degradation [promega.de]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl-glutarimide 4'-oxyacetic acid: A Superior Tool for Chemical Biology in Targeted Protein Degradation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyl-glutarimide 4'-oxyacetic acid has emerged as a critical building block in the field of chemical biology, specifically for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest, offering a powerful strategy for therapeutic intervention and biological research. This document provides detailed application notes and experimental protocols for the effective use of this compound in the design and evaluation of novel PROTACs.
Traditional PROTACs have often relied on immunomodulatory imide drugs (IMiDs) as ligands for the E3 ubiquitin ligase Cereblon (CRBN). However, IMiDs are susceptible to hydrolysis, which can compromise the stability and efficacy of the resulting PROTACs.[1][2] Phenyl-glutarimide (PG) analogues, including this compound, have been developed as a superior alternative, demonstrating enhanced chemical stability while retaining high-affinity binding to CRBN.[1][2][3] This improved stability translates to more robust and reliable cellular activity of PG-based PROTACs.[1][4]
This compound is a carboxylic acid-functionalized ligand, making it readily adaptable for conjugation to a linker and a target protein-binding ligand, the essential components of a PROTAC molecule.[5][6][7]
Data Presentation
The following tables summarize key quantitative data for Phenyl-glutarimide (PG) analogues and a representative PG-based PROTAC, highlighting their improved properties over traditional IMiD-based compounds.
Table 1: Binding Affinities of Phenyl-glutarimide Analogues to CRBN
| Compound | IC50 (μM) for CRBN Binding |
| Phenyl-glutarimide (PG) (2a) | 2.19 |
| 4-Methoxy-PG (2b) | 3.15 |
| 4-Amino-PG (2c) | 0.123 |
| Thalidomide (1a) | 1.28 |
| Lenalidomide (1b) | < 0.1 |
| Pomalidomide (1c) | < 0.1 |
Data extracted from Min J, et al. (2021).[3]
Table 2: Cellular Efficacy of a PG-based BET Degrader (SJ995973 / 4c)
| Compound | Target | Cell Line | IC50 (pM) | BRD4 DC50 (nM) |
| SJ995973 (4c) | BET Proteins | MV4-11 | 3 | 0.87 |
Data extracted from Min J, et al. (2021).[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRBN-mediated protein degradation pathway and a general workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: CRBN-mediated targeted protein degradation pathway initiated by a Phenyl-glutarimide-based PROTAC.
Caption: General experimental workflow for the synthesis and evaluation of a Phenyl-glutarimide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-glutarimide-based PROTAC via Amide Coupling
This protocol describes a general method for coupling this compound to an amine-functionalized linker, followed by conjugation to a protein of interest (POI) ligand.
Materials:
-
This compound
-
Amine-functionalized linker (e.g., with a terminal Boc-protected amine)
-
POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
Step 1: Coupling of this compound to the Linker
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine-functionalized linker (1.1 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Phenyl-glutarimide-linker conjugate.
Step 2: Boc Deprotection (if applicable)
-
Dissolve the Boc-protected Phenyl-glutarimide-linker conjugate in DCM.
-
Add TFA (20-50% v/v) at 0 °C and stir the reaction at room temperature for 1-2 hours or until completion as monitored by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling of the POI Ligand
-
Under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 2.0-3.0 eq) and stir for 15 minutes to activate the carboxylic acid (if applicable).
-
Add the deprotected Phenyl-glutarimide-linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours or until completion as monitored by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the procedure to quantify the degradation of a target protein in cells treated with a Phenyl-glutarimide-based PROTAC.
Materials:
-
Cell line of interest expressing the target protein
-
Synthesized Phenyl-glutarimide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, following the same immunoblotting and detection steps.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Protocol 3: Cell Viability Assay
This assay measures the effect of target protein degradation on cell viability.
Materials:
-
Cell line of interest
-
Synthesized Phenyl-glutarimide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the PROTAC concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion
This compound represents a significant advancement in the design of PROTACs. Its enhanced stability and retained affinity for CRBN make it an invaluable tool for researchers developing next-generation protein degraders. The protocols provided herein offer a comprehensive guide for the synthesis and cellular evaluation of PROTACs utilizing this innovative building block, facilitating the exploration of new therapeutic targets and the development of novel chemical probes for biological discovery.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for Phenyl-glutarimide 4'-oxyacetic acid.
Application Notes and Protocols for Phenyl-glutarimide 4'-oxyacetic acid
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). This compound is a research chemical intended for laboratory use only by qualified individuals. The toxicological properties of this compound have not been fully investigated. All personnel handling this compound must conduct a thorough risk assessment before use and implement appropriate safety measures. The safety information provided herein is based on publicly available data for structurally related compounds, such as Glutarimide and Thalidomide, and general guidelines for handling potent research chemicals.
Introduction
This compound is a carboxylic acid-functionalized cereblon (CRBN) ligand. It is primarily utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound offers improved stability to hydrolysis compared to earlier generation immunomodulatory imide drug (IMiD) analogs, making it a valuable building block in targeted protein degradation research.[1][2]
These application notes provide detailed procedures for the safe handling, storage, and use of this compound in a research setting.
Hazard Identification and Safety Precautions
As the specific hazards of this compound are not fully characterized, it should be handled as a potentially hazardous substance. The following precautions are based on the known hazards of the structurally related compound Thalidomide, which is classified as toxic and a reproductive hazard.[3][4][5]
2.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the quantity and procedure being performed.[6] The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, with a disposable solid-front gown and disposable sleeves recommended when handling powders.
-
Respiratory Protection: For weighing and handling of the solid compound outside of a containment system, a powered air-purifying respirator (PAPR) is recommended to prevent inhalation of aerosolized powder.[6] At a minimum, work should be conducted in a certified chemical fume hood.
2.2 Engineering Controls
-
All procedures involving the handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood or other suitable containment enclosure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
2.3 General Hygiene Practices
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[5]
Quantitative Data Summary
Specific quantitative toxicological and physical data for this compound are not currently available. The following table provides data for related compounds for reference.
| Property | This compound | Glutarimide (CAS: 1121-89-7) | Thalidomide (CAS: 50-35-1) |
| Molecular Weight | 263.25 g/mol | 113.11 g/mol | 258.23 g/mol |
| Molecular Formula | C13H13NO5 | C5H7NO2 | C13H10N2O4 |
| Appearance | Solid powder[1] | White solid | White crystalline solid |
| Purity | >95% or >98%[1][3][7] | >95% | >98% |
| Melting Point | Not available | 164-167 °C | 269-271 °C[4] |
| Oral LD50 (Rat) | Not available | Not available | 113 mg/kg[3] |
| Hazard Statements | Not available | Not classified as hazardous | H301 (Toxic if swallowed), H360 (May damage fertility or the unborn child)[4][5] |
Storage and Stability
-
Long-term Storage: For long-term storage (months to years), this compound should be stored at -20°C.[1][3][7]
-
Short-term Storage: For short-term storage (days to weeks), the compound can be kept at 0-4°C.[1]
-
Shipping: The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1]
-
General Storage Conditions: Store in a dry, dark, and well-ventilated place in a tightly sealed container.[1]
-
Shelf Life: If stored properly, the shelf life is greater than 2 years.[1]
-
Incompatibilities: Avoid strong oxidizing agents.[1]
Accidental Release and Waste Disposal
5.1 Spill Procedures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE as described in Section 2.1.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep up the spilled material and place it into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Prevent entry into the affected area.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
5.2 Waste Disposal
-
Dispose of all waste materials (unused compound, contaminated labware, and PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
-
Do not dispose of down the drain or in the regular trash.[6]
Experimental Protocols
This compound is a key building block for synthesizing PROTACs. The following is a general protocol for its use in preparing a stock solution and a conceptual workflow for its application in a protein degradation assay.
6.1 Preparation of Stock Solutions
-
Solubility: The solubility of this compound should be determined for the specific solvent required for your experiment. It is anticipated to be soluble in organic solvents such as DMSO.
-
Procedure:
-
Under a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
6.2 General Workflow for PROTAC-Mediated Protein Degradation Assay
This workflow outlines the key steps to evaluate the efficacy of a PROTAC synthesized using this compound.[8][9]
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (and appropriate controls, such as the E3 ligase ligand alone) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and probe with a primary antibody against the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Mechanism of action for a PROTAC utilizing this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl-glutarimide 4'-oxyacetic acid
Welcome to the technical support center for the synthesis of Phenyl-glutarimide 4'-oxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this important PROTAC® building block.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves a Williamson ether synthesis to couple an acetate moiety to the phenolic hydroxyl group of 3-(4-hydroxyphenyl)piperidine-2,6-dione, usually with a haloacetate ester like ethyl bromoacetate. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: What are the most critical factors for a successful Williamson ether synthesis in the first step?
Key factors for a successful Williamson ether synthesis with a phenolic substrate include the choice of base, the reactivity of the alkylating agent, and the reaction conditions. The base must be strong enough to deprotonate the phenol, but not so strong as to promote side reactions. Primary alkyl halides are preferred as they are less prone to elimination reactions.[1]
Q3: I am observing low to no conversion of my starting phenol. What could be the issue?
Low or no conversion can be due to several factors. Ensure your base is strong enough and used in sufficient quantity to deprotonate the phenol. The quality of your alkylating agent is also crucial; it should be free of impurities. Additionally, check your reaction temperature, as insufficient heat can lead to a sluggish reaction.
Q4: My reaction is producing a significant amount of a dialkylated byproduct. How can I prevent this?
The formation of dialkylated products can be minimized by controlling the stoichiometry of your reactants. Using a slight excess of the 3-(4-hydroxyphenyl)piperidine-2,6-dione relative to the ethyl bromoacetate can favor mono-alkylation.
Q5: During the hydrolysis of the ethyl ester, I am concerned about the stability of the glutarimide ring. Is this a valid concern?
Yes, the glutarimide ring is susceptible to hydrolysis under basic conditions, which can lead to ring-opening.[2] Therefore, it is important to carefully control the conditions of the hydrolysis step to selectively cleave the ethyl ester without affecting the glutarimide moiety. Milder bases or carefully controlled reaction times and temperatures are recommended.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation of Phenol | - Ensure the use of an appropriate base (e.g., K₂CO₃, Cs₂CO₃) in sufficient molar excess (typically 1.5-2.0 equivalents).- Use a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction. |
| Poor Quality of Reagents | - Verify the purity of 3-(4-hydroxyphenyl)piperidine-2,6-dione and ethyl bromoacetate by techniques like NMR or LC-MS.- Use freshly opened or purified reagents. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. A typical range for this reaction is 60-80 °C. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. |
| Side Reactions (e.g., Elimination) | - While less common with primary halides, ensure your reaction temperature is not excessively high, as this can favor elimination. |
Problem 2: Incomplete Hydrolysis or Glutarimide Ring Opening (Step 2)
| Potential Cause | Troubleshooting Steps |
| Incomplete Ester Hydrolysis | - Increase the reaction time or temperature moderately.- Ensure a sufficient excess of the base (e.g., LiOH, NaOH) is used. |
| Glutarimide Ring Opening | - Use a milder base such as lithium hydroxide (LiOH), which can offer better selectivity for the ester hydrolysis.[3]- Perform the reaction at a lower temperature (e.g., room temperature) for a longer duration.- Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to minimize side reactions. |
| Difficult Work-up and Isolation | - Acidify the reaction mixture carefully to a pH of 2-3 to precipitate the carboxylic acid product.- If the product is not precipitating, extract it with a suitable organic solvent like ethyl acetate after acidification. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
This protocol is a general guideline based on standard Williamson ether synthesis procedures.
-
Preparation: To a round-bottom flask, add 3-(4-hydroxyphenyl)piperidine-2,6-dione (1.0 eq.) and a suitable polar aprotic solvent such as DMF.
-
Base Addition: Add a base like potassium carbonate (K₂CO₃, 2.0 eq.) to the mixture.
-
Alkylating Agent Addition: Stir the suspension and add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, pour it into water, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
This protocol is a general guideline for ester hydrolysis.
-
Dissolution: Dissolve the ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate (1.0 eq.) in a mixture of THF and water.
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Acidify the aqueous solution to pH 2-3 with dilute HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound. If no precipitate forms, extract the aqueous layer with ethyl acetate.
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value |
| Solvent | DMF, Acetonitrile |
| Base | K₂CO₃, Cs₂CO₃ |
| Molar Ratio (Phenol:Base:Alkyl Halide) | 1 : 1.5-2.0 : 1.1-1.2 |
| Temperature | 60 - 80 °C |
| Reaction Time | 4 - 12 hours |
Table 2: Typical Reaction Parameters for Ester Hydrolysis
| Parameter | Value |
| Solvent | THF/Water, Methanol/Water |
| Base | LiOH, NaOH |
| Molar Ratio (Ester:Base) | 1 : 1.5-3.0 |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 2 - 16 hours |
Visualizations
References
Technical Support Center: Phenyl-glutarimide 4'-oxyacetic acid & Derivatives
Welcome to the technical support center for Phenyl-glutarimide 4'-oxyacetic acid and related compounds. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, formulation, and experimentation with this class of molecules.
Phenyl-glutarimide derivatives are a critical class of compounds that function as binders for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] They are integral components of molecular glues (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[3][4] The 4'-oxyacetic acid moiety on the phenyl ring typically serves as a versatile attachment point for linkers in PROTAC synthesis.
Working with these molecules presents unique challenges, from synthesis and solubility to assay design and data interpretation. This guide provides practical solutions and detailed protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for phenyl-glutarimide-based compounds?
A1: Phenyl-glutarimide compounds act as modulators of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex by binding directly to the Cereblon (CRBN) substrate receptor.[4] This binding alters the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of target proteins, known as "neosubstrates".[1][5] In the context of PROTACs, the phenyl-glutarimide moiety serves to "hijack" the CRL4-CRBN complex and bring it into proximity with a specific protein of interest for degradation.[3][6]
Q2: Why was a phenyl-glutarimide core chosen over a traditional thalidomide (phthalimide-based) core?
A2: The phenyl-glutarimide scaffold was designed to improve upon the inherent instability of the phthalimide moiety found in traditional immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide.[7] The phthalimide group is not only prone to hydrolysis itself but also activates the glutarimide ring, making the entire molecule less stable.[7][8] Replacing the phthalimide with a more stable phenyl group enhances chemical stability and half-life in aqueous media while retaining the necessary binding affinity for CRBN.[7]
Q3: My compound has very low aqueous solubility. Is this a common issue?
A3: Yes, poor aqueous solubility is a significant challenge for this class of compounds and for over 70% of new chemical entities in drug development pipelines.[9] These molecules are often categorized as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which can severely limit bioavailability and complicate in vitro experiments.[9][10]
Q4: The glutarimide ring in my compound seems to be degrading. What causes this?
A4: The glutarimide ring is susceptible to hydrolysis, particularly under aqueous basic or acidic conditions, which leads to ring-opening and inactivation of the compound.[8][11] While phenyl-glutarimides are more stable than their phthalimide-containing counterparts, careful pH control is still crucial during synthesis, purification, and storage to prevent degradation.[7][11]
Q5: What is the "Hook Effect" and how does it relate to my PROTAC experiments?
A5: The Hook Effect is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a reduction in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC + Target Protein and PROTAC + CRBN) rather than the productive ternary complex (Target Protein + PROTAC + CRBN) required for degradation.[12] It is crucial to perform a full dose-response curve to identify the optimal concentration range for your experiments.
Q6: Does the stereochemistry of the glutarimide ring matter for activity?
A6: Yes, the stereocenter on the glutarimide ring is critical. For most CRBN-binding molecules, the (S)-enantiomer is primarily responsible for binding to Cereblon, while the (R)-enantiomer is largely inactive.[13] The synthesis of these compounds can be challenging due to the susceptibility of this stereocenter to epimerization (racemization).[8]
Troubleshooting Guides
Guide 1: Overcoming Poor Solubility
Low aqueous solubility can hinder accurate biological evaluation and formulation. The following table outlines common strategies to enhance the solubility of your phenyl-glutarimide compound.
| Strategy | Description | Key Considerations & Potential Issues |
| Co-solvents | Use a mixture of solvents (e.g., DMSO, DMF, NMP) with aqueous buffers to increase the dissolved concentration of the compound.[11] | High concentrations of organic solvents can be toxic to cells or interfere with assay components. Ensure final solvent concentration is consistent across all experiments. |
| pH Adjustment | For compounds with ionizable groups (like the 4'-oxyacetic acid), adjusting the pH of the solution can significantly increase solubility. | Must be balanced with compound stability, as the glutarimide ring is sensitive to non-neutral pH.[11] |
| Formulation with Excipients | Utilize pharmaceutical excipients such as cyclodextrins or polymers (e.g., PVP, HPMC) to form inclusion complexes or amorphous solid dispersions.[9][10] | Complex formation can sometimes cause renal toxicity at high concentrations. Amorphous dispersions may suffer from physical instability and recrystallization over time.[9][10] |
| Particle Size Reduction | Techniques like micronization or nanonization increase the surface area of the solid compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[9][10] | May be limited by poor flow properties or electrostatic aggregation of the resulting particles.[10] |
| Lipid-Based Formulations | Incorporate the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[10] | Requires careful selection of lipids and surfactants; can be complex to manufacture and characterize. |
Guide 2: Addressing Compound Instability & Low Synthetic Yield
The synthesis of glutarimide-containing molecules is challenging due to ring instability, potential for racemization, and the reactivity of the N-H proton.[8]
| Problem | Potential Cause | Recommended Solution |
| Low Synthetic Yield | Acidic N-H Proton: The acidic proton on the glutarimide nitrogen complicates traditional metal-catalyzed cross-coupling reactions.[8] | Masked Glutarimide Strategy: Use a protected precursor, such as a bis(benzyloxy)pyridine, perform the coupling reaction, and then deprotect to form the glutarimide ring in a later step.[8] |
| Poor Solubility of Reactants: Starting materials may not fully dissolve in the reaction solvent.[11] | Use co-solvents (e.g., DCM/DMF), apply gentle heating, or use sonication to improve solubilization.[11] | |
| Product Degradation (Ring Opening) | Hydrolysis: The glutarimide ring is unstable in strong acidic or basic aqueous conditions.[8][11] | Strict pH Control: Maintain a neutral or slightly basic pH during synthesis and purification. Use anhydrous solvents and reagents to minimize water.[11] |
| Late-Stage Cyclization: Keep the glutarimide ring in a stable, ring-opened form throughout most of the synthesis and perform the final cyclization as one of the last steps.[8] | ||
| Multiple Impurities / Racemization | Epimerization: The chiral center on the glutarimide is susceptible to racemization under certain conditions.[8] | Use enantiomerically pure starting materials and mild reaction conditions. The late-stage cyclization approach can help preserve stereochemical integrity.[8] |
Guide 3: Investigating Inconsistent or Unexpected Assay Results
Unexpected results in biological assays can arise from compound-specific issues or assay artifacts.
Logical Workflow for Troubleshooting Assay Results
Common Assay Artifacts
Many compounds can appear active in high-throughput screens (HTS) due to assay interference rather than specific biological activity.[14] These "false positives" or "frequent hitters" are a major challenge.[15]
| Artifact Type | Description & Cause | Mitigation Strategy |
| Chemical Reactivity | The compound contains electrophilic groups that can react non-specifically with nucleophilic residues (e.g., cysteine) on proteins, leading to apparent activity.[14] | Perform counter-screens with thiol-based probes. Use knowledge-based filters (e.g., PAINS) to flag potentially reactive substructures.[14][16] |
| Compound Aggregation | At certain concentrations, compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes, causing false positive signals.[17] | Re-test active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). True inhibitors should remain active, while aggregator activity will be diminished. |
| Luciferase Interference | If using a luciferase-based reporter assay (common in cell-based screens), the compound may directly inhibit the luciferase enzyme, leading to a false signal.[17] | Run a counter-screen using purified luciferase enzyme to identify direct inhibitors.[16] |
| Spectroscopic Interference | The compound itself may be fluorescent or absorb light at the same wavelengths used for assay detection, confounding the readout.[15] | Pre-read plates after compound addition but before adding detection reagents to identify intrinsic compound signal. |
Key Experimental Protocols
Protocol 1: CRBN Binding Affinity via Fluorescence Polarization (FP)
This competitive binding assay measures the ability of a test compound to displace a fluorescently-labeled thalidomide probe from the CRBN protein.[18]
Principle: A fluorescent probe bound to a large protein (CRBN) tumbles slowly in solution, emitting highly polarized light. When a test compound displaces the probe, the small, free-spinning probe emits depolarized light. The change in polarization is proportional to the binding affinity of the test compound.
Methodology:
-
Reagents:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled thalidomide or pomalidomide (e.g., Cy5-labeled)[18]
-
Test Compound (serial dilution)
-
Positive Control (e.g., unlabeled pomalidomide)
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
-
Procedure: a. Prepare a serial dilution of the test compound and positive control in assay buffer. b. In a low-volume, black 384-well plate, add the fluorescent probe at a fixed final concentration (e.g., 5-10 nM). c. Add the test compound dilutions or controls to the wells. d. Initiate the binding reaction by adding the purified CRBN protein at a fixed final concentration (e.g., 20-50 nM). e. Incubate the plate at room temperature for 30-60 minutes, protected from light. f. Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.
Protocol 2: Verifying Target Engagement via Co-Immunoprecipitation (Co-IP)
This protocol is designed to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN) within a cellular context.[19]
Principle: An antibody against a "bait" protein (e.g., CRBN) is used to pull down the protein from cell lysate. If a ternary complex has formed, the "prey" protein (the target protein of interest) will be pulled down along with it and can be detected by Western blotting.
Experimental Workflow for Co-Immunoprecipitation
Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with the PROTAC at its optimal concentration or vehicle (DMSO) for 2-4 hours.[19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: a. Clarify the lysate by centrifugation. b. Add the primary antibody against the bait protein (e.g., anti-CRBN) and incubate for 4 hours to overnight at 4°C.[19] c. Add Protein A/G magnetic beads to capture the immune complexes and incubate for an additional 1-2 hours.[19]
-
Washing and Elution: a. Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[19] b. Elute the captured proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Perform a Western blot using antibodies against the target protein (prey) and CRBN (bait). c. An increased signal for the target protein in the PROTAC-treated sample compared to the vehicle control confirms the formation of the ternary complex.
Signaling Pathway Visualization
Mechanism of Phenyl-Glutarimide PROTAC-Mediated Protein Degradation
The diagram below illustrates the catalytic cycle of targeted protein degradation induced by a phenyl-glutarimide-based PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
How to improve the hydrolytic stability of Phenyl-glutarimide 4'-oxyacetic acid.
Welcome to the technical support center for Phenyl-glutarimide 4'-oxyacetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the hydrolytic stability of this compound class.
Frequently Asked Questions (FAQs)
Q1: My this compound-based PROTAC is showing unexpected degradation in my cell-based assays. What could be the cause?
A1: The most likely cause is the hydrolytic degradation of the glutarimide ring. While Phenyl-glutarimide (PG) derivatives are significantly more stable than traditional immunomodulatory imide drugs (IMiDs), they can still undergo hydrolysis, especially under common cell culture conditions.[1][2][3] The rate of this degradation is pH-dependent and increases in neutral to slightly basic environments (pH > 7.0).[1][4] Standard cell culture media is often buffered around pH 7.4, and some can even be slightly more basic (pH 7.7), which can accelerate the ring-opening of the glutarimide moiety.[1]
Q2: Which part of the this compound molecule is most susceptible to hydrolysis?
A2: The glutarimide ring is the primary site of hydrolytic instability. This five-membered ring contains two amide bonds that can be cleaved by water, leading to a ring-opened carboxylic acid product. This process renders the molecule inactive as a Cereblon (CRBN) E3 ligase binder, which is essential for its function in PROTACs.[4][5] The replacement of the phthalimide group (found in less stable IMiDs) with a phenyl group in PG analogues enhances stability by reducing the electron-withdrawing activation of the glutarimide ring.[1][2]
Q3: How can I minimize the hydrolysis of my compound during experiments?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain a slightly acidic pH (below 7.0) in your buffers and solutions whenever possible, as the rate of hydrolysis is significantly slower in acidic conditions.[4][6]
-
Temperature: Perform experiments at the lowest feasible temperature, as hydrolysis rates are temperature-dependent.
-
Fresh Solutions: Prepare solutions of this compound and its derivatives fresh before use. Avoid long-term storage of aqueous solutions.
-
Lyophilization: For long-term storage, lyophilize the compound from a suitable buffer to remove water, which is necessary for hydrolysis. The resulting powder can be reconstituted immediately before use.[4]
Q4: Are there more stable alternatives to the Phenyl-glutarimide core?
A4: Yes, recent research has led to the development of even more stable CRBN binders. One promising alternative is the phenyl dihydrouracil (PD) core. This achiral scaffold has demonstrated significantly greater hydrolytic stability compared to the glutarimide ring while retaining affinity for CRBN.[5][7] Another approach involves structural modifications like fluorination, which can sometimes improve metabolic stability, though its direct effect on hydrolytic stability needs empirical validation for each molecule.[4]
Troubleshooting Guide
Issue: Inconsistent results or loss of potency in multi-day cellular assays.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | 1. Analyze your compound's stability in the specific cell culture medium used over the time course of the experiment using HPLC. 2. Replenish the compound in the media more frequently. 3. Consider using a more stable analog, such as a phenyl dihydrouracil (PD)-based derivative.[5][7] |
| pH of Media | 1. Measure the pH of your cell culture medium over the duration of the experiment. 2. If the pH tends to increase, consider using a more robust buffering system or adjusting the initial pH to the lower end of the acceptable range for your cells. |
Issue: Appearance of unknown peaks in LC-MS analysis of the compound after incubation in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Hydrolysis Products | 1. The new peaks are likely the ring-opened hydrolysis products of the glutarimide moiety. 2. To confirm, analyze the mass of the new peaks. A single hydrolysis event will result in an 18 Da increase in mass (the addition of a water molecule). 3. Perform tandem MS (MS/MS) on the new peaks to obtain fragmentation patterns, which can aid in confirming the structure of the degradation products.[4] |
Data Summary: Comparative Hydrolytic Stability
The following table summarizes the hydrolytic stability of different Cereblon E3 ligase ligands, demonstrating the improvement from IMiDs to Phenyl-glutarimides and further to Phenyl Dihydrouracils.
| Compound Class | Core Structure | Stability at pH 7.4 (37°C, 24h) | Reference |
| Immunomodulatory Drug (IMiD) | Lenalidomide | ~39% remaining | [5] |
| Phenyl-glutarimide (PG) | Phenyl-glutarimide | Half-life > 24 hours (significantly more stable than IMiDs) | [1] |
| Phenyl Dihydrouracil (PDHU) | Phenyl Dihydrouracil | No detectable hydrolysis | [5] |
Key Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability by HPLC
This protocol outlines a general method to determine the hydrolytic stability of a compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.
-
Quenching: Stop the degradation reaction by adding an equal volume of a quenching solution, such as 1% formic acid in acetonitrile.[4]
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC method with UV detection. The mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]
-
Data Analysis: Monitor the decrease in the peak area of the intact parent compound over time. Calculate the half-life (t½) at each pH by plotting the natural logarithm of the peak area versus time.
Protocol 2: Identification of Hydrolysis Products by LC-MS
This protocol is for identifying the products of hydrolytic degradation.
-
Sample Preparation: Incubate the test compound in a buffer where degradation is observed (e.g., pH 7.4 or 9.0) for a sufficient time to generate degradation products.
-
LC-MS Analysis: Use a similar chromatographic method as in Protocol 1 to separate the components.
-
Mass Spectrometry: Acquire mass spectra in positive or negative ion mode.
-
Data Analysis: Analyze the mass spectra to identify the molecular weights of the degradation products. Compare the observed masses to the expected masses of potential hydrolysis products (e.g., an increase of 18 Da for a single hydrolysis event).[4]
-
Structural Elucidation (Optional): If available, perform tandem MS (MS/MS) on the degradation product peaks to obtain fragmentation patterns, which can help in structural elucidation.[4]
Visualizations
Caption: Hydrolytic degradation pathway of Phenyl-glutarimide.
Caption: Workflow for assessing hydrolytic stability.
Caption: Logical relationship of strategies to improve stability.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenyl-glutarimide 4'-oxyacetic acid-based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenyl-glutarimide 4'-oxyacetic acid-based degraders. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Phenyl-glutarimide (PG)-based PROTACs over those based on immunomodulatory imide drugs (IMiDs)?
A1: PG-based PROTACs offer significantly improved chemical stability compared to IMiD-based PROTACs, which are known to be unstable and can hydrolyze in body fluids and even in cell culture media.[1][2] This enhanced stability can lead to more reliable and potent degradation of the target protein. For instance, the PG-PROTAC SJ995973 has shown potent degradation of BET proteins and inhibited the viability of human acute myeloid leukemia MV4–11 cells at very low concentrations.[1][2]
Q2: What is the role of the 4'-oxyacetic acid group in these degraders?
A2: The this compound is a carboxylic acid-functionalized ligand for the E3 ligase Cereblon (CRBN).[3][4][5] The 4'-oxyacetic acid moiety serves as a convenient attachment point for the linker that connects the CRBN-binding motif to the warhead that binds the protein of interest (POI), thus forming the heterobifunctional PROTAC molecule.
Q3: My PG-based degrader shows good binding to the target protein and CRBN in biochemical assays, but I'm not seeing any degradation in my cellular experiments. What could be the issue?
A3: This is a common challenge in PROTAC development and often points towards issues with cell permeability.[6] PROTACs are large molecules that may struggle to cross the cell membrane efficiently. The carboxylic acid group in the this compound linker attachment point could be deprotonated at physiological pH, increasing the polarity and potentially reducing passive diffusion across the lipid bilayer. It is also possible that the degrader is being actively removed from the cell by efflux pumps.
Q4: I'm observing a bell-shaped dose-response curve (the "hook effect") with my degrader. Why is this happening and how can I address it?
A4: The hook effect is a known phenomenon for PROTACs where degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. To address this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Troubleshooting Guides
Problem 1: No or Poor Target Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Perform a cell-based permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to directly measure your compound's ability to cross the cell membrane.[6][7] 2. Optimize Linker: If permeability is low, consider synthesizing analogs with more hydrophobic or shorter linkers to reduce the topological polar surface area (TPSA). 3. Efflux Pump Inhibition: Co-treat cells with a broad-spectrum efflux pump inhibitor, such as verapamil or zosuquidar, to determine if your degrader is a substrate for these transporters. |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to confirm the formation of a stable ternary complex in vitro. 2. Linker Optimization: The length and composition of the linker are critical for productive ternary complex formation. Synthesize and test a library of degraders with varying linker lengths and compositions. |
| Low E3 Ligase or Target Protein Expression | 1. Confirm Protein Levels: Use Western Blot to verify the expression levels of both your target protein and CRBN in your cell line. Low expression of either can limit degradation. 2. Choose an Appropriate Cell Line: Select a cell line known to have robust expression of both the target and the E3 ligase. |
| Compound Instability | 1. Assess Stability: Although PG-based degraders are more stable than IMiD-based ones, it's still important to assess the stability of your specific compound in your experimental conditions (e.g., cell culture media) using LC-MS.[1] |
| Proteasome Inhibition | 1. Positive Control: Include a positive control for proteasome-mediated degradation in your experiment. For example, co-treatment with a known proteasome inhibitor like MG132 should rescue the degradation of your target protein.[1] |
Problem 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| Degrader-Induced Neo-substrates | 1. Proteomics Analysis: Perform unbiased proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment with your compound. 2. Modify CRBN Binder: Alterations to the phenyl-glutarimide moiety can sometimes modulate the recruitment of off-target neo-substrates. |
| Toxicity from the Warhead or Linker | 1. Control Compounds: Synthesize and test control compounds, such as the warhead alone or a non-binding analog of your degrader, to assess their individual toxicity. |
| High Degrader Concentration | 1. Dose-Response: Determine the minimal effective concentration of your degrader to minimize potential off-target effects. |
Data Presentation
Table 1: In Vitro Potency of a Phenyl-glutarimide-based BET Degrader (SJ995973)
| Parameter | Value | Cell Line | Target | Reference |
| IC50 | 3 pM | MV4-11 | Cell Viability | [1] |
| DC50 | 0.87 nM | MV4-11 | BRD4 Degradation | [1] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with your this compound-based degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Permeability (PAMPA)
-
Prepare Donor Plate: Add your degrader solution in a suitable buffer to the donor wells of a 96-well PAMPA plate.
-
Prepare Acceptor Plate: Fill the acceptor wells with a buffer solution.
-
Assemble Plate Sandwich: Place the donor plate on top of the acceptor plate, separated by a lipid-infused artificial membrane.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of your degrader in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Visualizations
Caption: Mechanism of action for a Phenyl-glutarimide (PG)-based PROTAC.
Caption: Troubleshooting workflow for poor or no target protein degradation.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | 蛋白配体 | MCE [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Refinement of analytical techniques for Phenyl-glutarimide 4'-oxyacetic acid
Disclaimer: The specific compound "Phenyl-glutarimide 4'-oxyacetic acid" is not found in standard chemical literature. This guide addresses the analytical techniques for the broader class of phenyl-glutarimide derivatives, such as thalidomide and its analogs (e.g., lenalidomide, pomalidomide), which share a common structural core and similar analytical challenges. The principles and methods described here are applicable to novel derivatives within this class.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of phenyl-glutarimide derivatives in biological matrices?
The most widely used techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for detecting low concentrations in complex matrices like plasma.
Q2: Chiral separation is often mentioned for thalidomide. Is it necessary for all its analogs?
Yes, chiral separation is a critical consideration. The glutarimide ring contains a chiral center, meaning these compounds exist as two enantiomers (R and S forms). These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is often necessary to use chiral chromatography to separate and quantify each enantiomer individually, especially during drug development and for clinical monitoring.
Q3: What kind of sample preparation is typically required for analyzing these compounds in plasma?
Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and fast method, often performed using acetonitrile or methanol. It is suitable for initial method development but may suffer from matrix effects.
-
Liquid-Liquid Extraction: LLE offers a cleaner sample by extracting the analyte into an immiscible organic solvent. The choice of solvent is crucial for good recovery.
-
Solid-Phase Extraction: SPE provides the cleanest samples and can be used to concentrate the analyte, leading to better sensitivity. It is often the method of choice for validated bioanalytical assays.
Troubleshooting Guides
HPLC/LC-MS Method Development
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Low Sensitivity / Poor Signal | - Suboptimal ionization in the mass spectrometer.- Poor extraction recovery.- Analyte degradation. | - Optimize MS parameters (e.g., spray voltage, gas flows, collision energy).- Switch to a more efficient ionization mode (e.g., ESI positive is common for these compounds).- Evaluate different sample preparation techniques (LLE or SPE instead of PPT).- Ensure sample stability by keeping samples cold and minimizing processing time. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a stable temperature.- Use a guard column and flush the column regularly. |
| Matrix Effects in LC-MS/MS (Ion Suppression/Enhancement) | - Co-eluting endogenous compounds from the biological matrix. | - Improve sample cleanup using SPE.- Modify chromatographic conditions to separate the analyte from interfering peaks.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Failure to Separate Enantiomers | - Use of a non-chiral stationary phase. | - Employ a chiral column (e.g., based on cellulose or amylose derivatives).- Optimize the mobile phase composition and temperature for the chiral separation. |
Experimental Protocols
Protocol 1: Quantification of a Phenyl-glutarimide Derivative in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for a specific derivative.
1. Sample Preparation (Solid-Phase Extraction): a. Thaw plasma samples at room temperature. b. To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog). c. Add 200 µL of 4% phosphoric acid and vortex for 30 seconds. d. Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. e. Load the pre-treated plasma sample onto the SPE cartridge. f. Wash the cartridge with 1 mL of 5% methanol in water. g. Elute the analyte with 1 mL of methanol. h. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series or equivalent.
- Column: C18 column (e.g., Zorbax Eclipse Plus, 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 µL.
- Mass Spectrometer: Sciex API 4000 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: These must be determined specifically for the analyte and internal standard. For lenalidomide, a common transition is m/z 260.1 → 149.1.
Quantitative Data Summary
The following table summarizes typical performance characteristics for bioanalytical methods of phenyl-glutarimide derivatives.
| Analyte | Technique | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Lenalidomide | LC-MS/MS | Human Plasma | 1.0 | 85-95 | |
| Pomalidomide | UPLC-MS/MS | Human Plasma | 0.1 | >90 | |
| Thalidomide | HPLC-UV | Human Plasma | 20 | ~80 | |
| Thalidomide | LC-MS/MS | Human Plasma | 0.5 | >85 |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Troubleshooting logic for poor peak shape.
Addressing off-target effects of Phenyl-glutarimide 4'-oxyacetic acid
Welcome to the technical support center for Phenyl-glutarimide 4'-oxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this Cereblon (CRBN) ligand, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. It is an alternative to traditional immunomodulatory imide drugs (IMiDs) and is primarily used as a component of PROTACs. In a PROTAC, this molecule serves to recruit CRBN to a specific protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI[3][4]. It was designed to offer improved hydrolytic stability compared to earlier IMiD-based ligands[3][5].
Q2: What are the potential "off-target" effects associated with using this compound in a PROTAC?
A2: Off-target effects can arise from several sources:
-
Neosubstrate Degradation: Binding of glutarimide-based ligands to CRBN can induce the degradation of endogenous CRBN substrates, known as neosubstrates (e.g., IKZF1, IKZF3, and GSPT1)[4]. This is a CRBN-dependent effect that can occur independently of the intended POI degradation.
-
Off-Target Binding of the POI Ligand: The warhead of the PROTAC that binds to the POI may have its own off-target interactions, leading to the degradation of unintended proteins.
-
Ternary Complex-Mediated Off-Targets: The formation of the POI-PROTAC-CRBN ternary complex is cooperative. It is possible for the PROTAC to induce degradation of proteins that have weak affinity for the POI ligand but are stabilized within the ternary complex.
-
CRBN-Independent Effects: At high concentrations, the PROTAC molecule could exert biological effects independent of CRBN binding and protein degradation, through mechanisms such as receptor agonism/antagonism or enzyme inhibition.
Q3: We observe degradation of our POI, but also see unexpected cellular phenotypes. How can we determine if this is due to an off-target effect?
A3: This is a common challenge in drug discovery. A systematic approach is required to deconvolute on-target from off-target effects.
-
Generate Control Compounds: Synthesize an inactive enantiomer of the phenyl-glutarimide moiety (if applicable) or a structurally related but inactive analog to serve as a negative control[6]. This control PROTAC should not bind CRBN but still contains the POI ligand.
-
Rescue Experiment: Knockdown or knockout CRBN in your cell line using CRISPR or siRNA. An on-target effect (degradation of the POI and associated phenotype) should be dependent on the presence of CRBN.
-
Orthogonal Assays: Confirm the phenotype using a non-PROTAC mechanism to inhibit or deplete your POI, such as RNA interference (RNAi) or a direct inhibitor that does not recruit an E3 ligase[7][8].
-
Proteome-Wide Analysis: Employ unbiased proteomics techniques like Thermal Proteome Profiling (TPP) or quantitative proteomics to identify all proteins whose stability or abundance changes upon treatment[9][10].
Q4: What is the difference between a biochemical and a cell-based assay for identifying off-target effects?
A4:
-
Biochemical Assays: These are performed in a purified, cell-free system (e.g., using recombinant proteins)[11]. They are excellent for identifying direct molecular interactions and determining binding affinities (Kd) or enzymatic inhibition (IC50). Kinome profiling is a common example, where a compound is screened against a large panel of purified kinases[12][13][14].
-
Cell-Based Assays: These are conducted in living cells, providing a more physiologically relevant context[11]. They account for crucial factors like cell permeability, metabolism, and target engagement within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful cell-based method to confirm that a compound directly binds its target (and off-targets) inside the cell[15][16][17].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| 1. Unexpected Phenotype Observed | Off-target protein degradation or modulation. | A. Generate Controls: Synthesize a negative control PROTAC that doesn't bind CRBN. B. CRBN Knockdown: Perform experiments in CRBN knockout/knockdown cells to confirm the phenotype is CRBN-dependent. C. Proteomics: Use proteome-wide quantitative mass spectrometry to identify all degraded proteins. Compare this list to your intended POI. |
| 2. No POI Degradation | Poor cell permeability of the PROTAC. | A. Physicochemical Analysis: Evaluate logP, polar surface area, and other properties. B. Permeability Assay: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Inefficient ternary complex formation. | A. Linker Optimization: Synthesize analogs with different linker lengths and compositions. B. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex cooperativity. | |
| Low CRBN expression in the cell line. | A. Western Blot/qPCR: Confirm the expression level of CRBN in your chosen cell model. Select a cell line with robust expression. | |
| 3. Discrepancy Between Biochemical Potency and Cellular Efficacy | Compound efflux by transporters (e.g., P-gp). | A. Use Efflux Inhibitors: Co-treat with known efflux pump inhibitors. B. Test in Different Cell Lines: Use cell lines known to have low or high expression of common efflux transporters. |
| Rapid metabolic degradation of the PROTAC. | A. Stability Assay: Incubate the PROTAC with liver microsomes or in cell culture media and measure its half-life by LC-MS. Phenyl-glutarimides are designed for better stability but should still be checked[3]. | |
| 4. Degradation of Known CRBN Neosubstrates (IKZF1/3, GSPT1) | Inherent activity of the CRBN ligand. | A. Profile Neosubstrate Degradation: Perform western blots for key neosubstrates at various PROTAC concentrations. B. Structural Modification: If neosubstrate degradation confounds results, consider redesigning the CRBN ligand. Some studies suggest that modifications can alter the neosubstrate profile[18]. |
Data Presentation
Summarizing quantitative data is crucial for comparing on-target and off-target activities.
Table 1: Selectivity Profile of a Hypothetical PROTAC (PROTAC-X)
| Protein Target | Binding Affinity (Kd, nM) (Biochemical) | Cellular Target Engagement (EC50, nM) (CETSA) | Cellular Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| On-Target: POI-1 | 15 | 50 | 25 | 95 |
| Off-Target: Kinase-A | 500 | >10,000 | Not Determined | <10 |
| Off-Target: Protein-B | 1,200 | Not Engaged | Not Determined | <5 |
| Neosubstrate: IKZF1 | N/A (CRBN-mediated) | N/A | 150 | 85 |
| Neosubstrate: GSPT1 | N/A (CRBN-mediated) | N/A | 250 | 70 |
Table 2: Troubleshooting Cellular Activity of PROTAC-X
| Condition | POI-1 Degradation (DC50, nM) | Rationale |
| Wild-Type Cells | 25 | Baseline activity. |
| CRBN Knockout Cells | >10,000 | Confirms degradation is CRBN-dependent. |
| + P-gp Inhibitor | 15 | Suggests the PROTAC is a substrate for efflux pumps. |
| Negative Control PROTAC | >10,000 | Confirms the requirement for CRBN engagement. |
Mandatory Visualizations
Signaling & Mechanistic Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical probe - Wikipedia [en.wikipedia.org]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Phenyl-glutarimide 4'-oxyacetic acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of Phenyl-glutarimide 4'-oxyacetic acid to amine-containing molecules.
Troubleshooting Guide
Low or no conjugation efficiency is a common challenge that can stem from various factors related to reagents, reaction conditions, or the molecules involved.[1][2] This guide provides a systematic approach to identify and resolve these issues.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagents (EDC/NHS) | EDC and NHS are moisture-sensitive.[3] Use fresh, high-quality reagents and store them under desiccated conditions at -20°C.[3] Allow vials to warm to room temperature before opening to prevent condensation.[3] Prepare EDC and NHS solutions immediately before use.[3] |
| Inappropriate reaction pH | The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4] The subsequent coupling to the primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5).[3] Consider a two-step protocol where activation is performed at a lower pH, followed by adjustment to a higher pH for the coupling step.[3] | |
| Presence of interfering substances in the reaction buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction.[1][3] Use non-amine, non-carboxylate buffers like MES for the activation step and phosphate-buffered saline (PBS) or borate buffer for the coupling step.[3] | |
| Hydrolysis of activated intermediate | The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions.[3] Perform the reaction steps promptly. The addition of NHS or its water-soluble analog, Sulfo-NHS, helps create a more stable amine-reactive intermediate.[3][4] | |
| Inaccessible reactive sites on the target molecule | The primary amine groups on the target biomolecule may be inaccessible due to its three-dimensional structure.[1][2][5] Consider protein modification or genetic manipulation to improve the accessibility of reactive sites.[2] | |
| Presence of Side Products | Polymerization of the target molecule | If the target molecule contains both amine and carboxyl groups, self-conjugation can occur. A two-step protocol, where excess EDC and NHS are removed after the activation of this compound, is preferred to minimize this.[6] |
| Hydrolysis of the maleimide group (if applicable) | If conjugating to a thiol group via a maleimide linker, be aware that the maleimide group is prone to hydrolysis, especially at alkaline pH.[1][7] | |
| Inconsistent Results | Variability in reagent quality or preparation | Prepare single-use aliquots of EDC and NHS to ensure consistency.[3] Always use high-purity starting materials. Impurities can interfere with the conjugation reaction.[1] |
| Batch-to-batch variability of the biomolecule | Ensure the purity and concentration of the target biomolecule are consistent between experiments. It is recommended to use a protein that is greater than 95% pure.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC and NHS to this compound?
A1: While the optimal ratio can depend on the specific molecules being coupled, a common starting point is to use a molar excess of EDC and NHS relative to the carboxylic acid. A frequently suggested starting range is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[3] Optimization of these ratios is often necessary to achieve the highest coupling efficiency.[3]
Q2: What are the recommended buffers for this conjugation reaction?
A2: For the activation step of this compound with EDC/NHS, a buffer with a pH between 4.5 and 6.0, such as MES (2-(N-morpholino)ethanesulfonic acid), is recommended.[3][4] For the subsequent coupling to an amine-containing molecule, a buffer with a pH between 7.0 and 8.5, such as phosphate-buffered saline (PBS) or borate buffer, is suitable.[3] It is crucial to avoid buffers containing primary amines or carboxylates as they will compete with the reaction.[1][3]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C.[3] Before use, allow the vials to warm to room temperature to prevent condensation upon opening.[3] It is best to prepare solutions of EDC and NHS immediately before the experiment.[3] For frequent use, consider preparing and storing single-use aliquots to minimize exposure to moisture.[3]
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored using various analytical techniques. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the desired product. For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein upon successful conjugation.
Q5: What are the advantages of using phenyl-glutarimide derivatives in bioconjugation?
A5: Phenyl-glutarimide derivatives have been shown to offer improved chemical stability compared to traditional immunomodulatory imide drugs (IMiDs).[8][9][10] This increased stability can lead to better efficacy and more reliable experimental outcomes, particularly in applications like the development of Proteolysis-Targeting Chimeras (PROTACs).[8][11][12]
Experimental Protocols & Data Presentation
General Two-Step Protocol for EDC/NHS Coupling
This protocol describes a general method for conjugating this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, linker)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[13]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[13]
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[1][3]
-
Purification column (e.g., size exclusion chromatography)[1]
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.[3]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[3][4]
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Optional (Recommended): To prevent unwanted side reactions, remove excess EDC and NHS from the activated this compound solution using a desalting column equilibrated with Coupling Buffer.[3] This also serves to adjust the pH for the coupling step.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quench the reaction by adding the Quenching Solution to block any unreacted NHS esters.[4]
-
Purify the conjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.
Data Presentation: Optimizing Reaction Parameters
Systematic optimization of reaction conditions is crucial for achieving high conjugation efficiency. The following tables outline key parameters and their typical ranges for investigation.
Table 1: Reagent Molar Ratios for Optimization
| Reagent | Molar Ratio (relative to Carboxylic Acid) | Purpose |
| EDC | 1.5 - 10 fold excess[3][4] | To ensure efficient activation of the carboxylic acid. |
| NHS/Sulfo-NHS | 1.5 - 5 fold excess[3][4] | To stabilize the activated intermediate and improve coupling efficiency. |
| Amine-Molecule | 1 - 20 fold excess (if carboxylic acid is limiting) | To drive the reaction towards the desired product. The optimal ratio is system-dependent.[4] |
Table 2: Key Reaction Parameters for Optimization
| Parameter | Recommended Range/Condition | Rationale |
| Activation Step | ||
| pH | 4.5 - 6.0[3][4] | Optimal for EDC-mediated activation of carboxylic acids.[4] |
| Temperature | Room Temperature (20-25°C)[4] | Sufficient for the activation reaction. |
| Time | 15 - 30 minutes[3][4] | Adequate time for the formation of the NHS ester. |
| Coupling Step | ||
| pH | 7.0 - 8.5[3] | Favors the reaction of the NHS ester with primary amines. |
| Temperature | 4°C to Room Temperature[4] | Lower temperatures can be used to maintain the stability of sensitive biomolecules.[4] |
| Time | 2 hours to overnight[3] | Allows for efficient conjugation. |
Visualizations
Caption: Experimental workflow for the two-step EDC/NHS conjugation.
Caption: Logical troubleshooting flow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenyl Glutarimide (PG) Library - Enamine [enamine.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Phenyl-glutarimide 4'-oxyacetic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl-glutarimide 4'-oxyacetic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, systematically named 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid, is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a crucial component in the design and synthesis of PROTACs, which are molecules that induce the degradation of specific target proteins. This compound offers improved hydrolytic stability compared to earlier immunomodulatory imide drugs (IMiDs)[1][2][3].
Q2: What are the main applications of this compound?
Its primary application is in the development of PROTACs[1][4]. The carboxylic acid group provides a convenient attachment point for a linker, which is then connected to a ligand that binds to the protein of interest. By recruiting the CRBN E3 ligase, the resulting PROTAC can selectively target a protein for ubiquitination and subsequent degradation by the proteasome.
Q3: What are the key advantages of using this compound over other CRBN ligands?
This compound exhibits enhanced chemical stability, particularly resistance to hydrolysis, compared to traditional IMiD compounds like thalidomide and its analogs[1][2][3]. This increased stability can lead to more reliable experimental results and potentially improved pharmacokinetic properties of the final PROTAC.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and application of this compound.
Synthesis of this compound
Problem 1: Low or no yield of the desired product.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure all starting materials are pure and dry. Moisture can interfere with many organic reactions. - Verify the stoichiometry of your reactants. - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. |
| Side reactions | - Common side reactions in glutarimide synthesis include ring-opening of the glutarimide moiety, especially under basic conditions. Maintain careful control of pH. - Debromination can be a competing reaction in cross-coupling steps if applicable to your synthetic route. Optimize catalyst and ligand systems to favor the desired coupling. |
| Degradation of starting materials or product | - Some reagents may be sensitive to heat or light. Ensure reactions are carried out under the recommended temperature and protected from light if necessary. - The glutarimide ring can be unstable under harsh acidic or basic conditions. Use mild reaction conditions whenever possible. |
Problem 2: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Presence of closely related impurities | - Optimize your purification method. Flash column chromatography with a carefully selected solvent system is often effective. Consider using a gradient elution to improve separation. - Recrystallization from a suitable solvent system can be a powerful purification technique for solid products. |
| Product is insoluble or poorly soluble | - If using column chromatography, ensure your crude product is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column. - For recrystallization, perform small-scale solubility tests to find an appropriate solvent or solvent mixture where the product is soluble at high temperatures and insoluble at low temperatures. |
| Oiling out during recrystallization | - This can occur if the boiling point of the solvent is higher than the melting point of your product or if the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. |
Application in PROTAC Synthesis: Linker Conjugation
Problem 3: Low yield of the PROTAC conjugate.
| Potential Cause | Suggested Solution |
| Inefficient amide bond formation | - Use a reliable coupling agent such as HATU, HBTU, or EDC/HOBt. The choice of coupling agent can be critical, and some may work better for your specific substrates. - Ensure anhydrous reaction conditions, as water can hydrolyze the activated carboxylic acid intermediate. - Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the reaction mixture without competing with the amine nucleophile. |
| Steric hindrance | - The carboxylic acid of this compound or the amine on your linker may be sterically hindered. In such cases, you may need to use a more reactive coupling agent or explore alternative linker attachment points. |
| Poor solubility of reactants | - Ensure that both the this compound and your linker-amine are fully dissolved in the reaction solvent. Common solvents for amide coupling include DMF and DMSO. Gentle heating may be required to achieve dissolution, but be mindful of the thermal stability of your reactants. |
Problem 4: Difficulty in purifying the final PROTAC.
| Potential Cause | Suggested Solution |
| Complex reaction mixture | - PROTAC synthesis can often result in a mixture of starting materials, the desired product, and various side products. Preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for purifying PROTACs. |
| Product instability | - Be mindful of the stability of your final PROTAC during purification. Avoid prolonged exposure to harsh pH conditions or high temperatures. |
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a general overview of expected properties and a template for researchers to populate with their own experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol |
| CAS Number | 2782024-58-0 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) |
Table 2: General Solubility Profile (Qualitative)
| Solvent | Solubility |
| DMSO | Soluble |
| DMF | Soluble |
| Methanol | Sparingly soluble |
| Water | Poorly soluble |
| Dichloromethane | Sparingly soluble |
Researchers should determine the quantitative solubility in their specific solvent systems as needed for their experiments.
Table 3: General Stability Profile (Qualitative)
| Condition | Stability |
| Acidic pH (e.g., pH 2-4) | Generally stable |
| Neutral pH (e.g., pH 7.4) | More stable than traditional IMiDs, but long-term stability should be evaluated. |
| Basic pH (e.g., pH > 8) | Potential for glutarimide ring opening; should be avoided for long-term storage. |
| Storage Temperature | Recommended to store at -20°C for long-term stability[5]. |
Experimental Protocols & Workflows
General Protocol for Amide Coupling to a Linker
This protocol describes a general procedure for conjugating this compound to an amine-functionalized linker to form a PROTAC intermediate.
Materials:
-
This compound
-
Amine-functionalized linker
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the synthesis and application of this compound in PROTAC development.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation involving a CRBN-recruiting ligand.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]
Validation & Comparative
Validating the Binding of Phenyl-glutarimide 4'-oxyacetic acid to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding of Phenyl-glutarimide 4'-oxyacetic acid and its analogs to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). As a novel class of CRBN ligands, phenyl-glutarimides offer an alternative to traditional immunomodulatory drugs (IMiDs) for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document outlines quantitative binding data, details key experimental protocols, and presents visual workflows to support researchers in the characterization of these interactions.
Comparative Analysis of Binding Affinities
While direct binding data for this compound is not extensively published, data for closely related phenyl-glutarimide (PG) analogs demonstrate their effective binding to Cereblon.[2] The following tables summarize the binding affinities of these analogs in comparison to well-established CRBN ligands. The data is primarily derived from Fluorescence Polarization (FP) competition assays.
| Compound | Type | IC50 (µM) for CRBN Binding |
| Phenyl-glutarimide (PG) | PG Analog | 2.19 |
| 4-methoxy-PG | PG Analog | 3.15 |
| 4-amino-PG | PG Analog | 0.123 |
| Thalidomide | IMiD | 1.28 |
| Lenalidomide | IMiD | 0.123 |
| Pomalidomide | IMiD | 0.034 |
Data sourced from a Fluorescence Polarization assay using a Cy5-conjugated lenalidomide probe.[2]
Experimental Protocols for Binding Validation
Accurate determination of binding affinity and kinetics is crucial for the development of effective CRBN-targeting compounds. The following are detailed protocols for three widely used biophysical assays.
Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the change in the polarization of fluorescently labeled CRBN ligand (tracer) upon displacement by a test compound. A small, rapidly rotating tracer exhibits low polarization, while a tracer bound to the larger CRBN protein has a slower rotation and higher polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human Cereblon (CRBN) protein.
-
Prepare a stock solution of a fluorescently labeled CRBN binder (e.g., Cy5-labeled Thalidomide or Lenalidomide) as the tracer.[2][3]
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
Assay Buffer: A typical buffer would be 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
-
Assay Procedure:
-
In a black, low-binding 384-well plate, add a fixed concentration of the CRBN protein and the fluorescent tracer.
-
Add the serially diluted test compound to the wells. Include controls with no test compound (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This technique allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[4]
Experimental Protocol:
-
Sample Preparation:
-
Express and purify CRBN protein to a high concentration and purity.
-
Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve the this compound in the same, matched ITC buffer. Degas both solutions prior to the experiment.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe at a concentration typically 10-15 times that of the protein.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[5]
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the purified CRBN protein onto the chip surface via amine coupling to a target response level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized CRBN surface and a reference flow cell.
-
Monitor the binding in real-time to obtain the association phase data.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kon and koff.
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the context and methodology of validating the binding of this compound to Cereblon, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl-glutarimide 4'-oxyacetic acid versus Thalidomide for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and drug-like properties of a Proteolysis Targeting Chimera (PROTAC). For years, thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) have been the go-to recruiters of the Cereblon (CRBN) E3 ligase. However, inherent liabilities, such as chemical instability and rapid racemization, have prompted the development of alternative CRBN ligands. This guide provides an in-depth, data-driven comparison of a promising alternative, Phenyl-glutarimide 4'-oxyacetic acid, and the traditional thalidomide-based ligands for the design and development of PROTACs.
Executive Summary
Phenyl-glutarimide (PG) based PROTACs, for which this compound is a key building block, offer significant advantages over their thalidomide-based counterparts. Experimental data demonstrates that PG-based PROTACs exhibit superior chemical stability, leading to enhanced cellular potency and more sustained protein degradation. While both ligand systems effectively recruit the CRBN E3 ligase, the improved physicochemical properties of the phenyl-glutarimide scaffold translate into PROTACs with picomolar degradation activity and a more durable biological effect. This guide will dissect the quantitative differences, provide detailed experimental methodologies, and outline the underlying signaling pathways to inform the rational design of next-generation protein degraders.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing a representative thalidomide-based BET degrader (PROTAC 4a ) with a phenyl-glutarimide-based BET degrader (PROTAC 4c , also known as SJ995973)[1][2]. These PROTACs share the same BET-binding warhead and linker, differing only in the CRBN ligand.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Ligand Type | CRBN Binding IC50 (μM) [a] |
| Thalidomide | Thalidomide | 1.28 |
| Phenyl-glutarimide (PG) | Phenyl-glutarimide | 2.19 |
[a] Determined by a competitive binding assay.
Table 2: Chemical Stability in Cell Culture Media
| Compound | Ligand Type | Half-life (t1/2) in RPMI media (hours) |
| Thalidomide-PROTAC (4a) | Thalidomide | 1.9 |
| PG-PROTAC (4c / SJ995973) | Phenyl-glutarimide | > 15 |
Table 3: BET Protein Degradation in MV4-11 Cells
| PROTAC | Ligand Type | BRD4 DC50 (nM) [b] | BRD4 Dmax (%) [c] |
| 4a | Thalidomide | 11.2 | ~95 |
| 4c (SJ995973) | Phenyl-glutarimide | 0.87 | >99 |
[b] Half-maximal degradation concentration. [c] Maximum degradation.
Table 4: Anti-proliferative Activity in MV4-11 Cells
| PROTAC | Ligand Type | IC50 (nM) |
| 4a | Thalidomide | 2.3 |
| 4c (SJ995973) | Phenyl-glutarimide | 0.003 |
Signaling Pathways and Experimental Workflows
The mechanism of action for both thalidomide and phenyl-glutarimide-based PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General signaling pathway for PROTAC-mediated protein degradation.
A typical experimental workflow to characterize and compare these PROTACs involves synthesis, biophysical characterization of ternary complex formation, and cell-based assays to measure protein degradation and downstream cellular effects.
Caption: A general experimental workflow for the characterization of PROTACs.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 3-(4-hydroxyphenyl)piperidine-2,6-dione This intermediate can be synthesized through several reported methods, often involving a Michael addition of a protected 4-hydroxyphenylacetonitrile to an acrylate, followed by cyclization and deprotection.
Step 2: Alkylation with a protected bromoacetic acid derivative
-
Dissolve 3-(4-hydroxyphenyl)piperidine-2,6-dione in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture.
-
Add a protected bromoacetic acid ester, such as tert-butyl bromoacetate, dropwise to the mixture at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the carboxylic acid
-
Dissolve the protected ester from Step 2 in a suitable solvent (e.g., dichloromethane for a tert-butyl ester).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the final product, this compound.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is for quantifying the degradation of a target protein in cultured cells treated with a PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., MV4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and boil to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a method to measure the kinetics and affinity of the ternary complex.
1. Immobilization of E3 Ligase:
-
Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip to a level that will provide an adequate signal without mass transport limitations.
2. Binary Interaction Analysis:
-
To determine the binary affinity of the PROTAC for CRBN, inject a series of concentrations of the PROTAC over the CRBN-functionalized surface and a reference flow cell.
-
To determine the binary affinity of the PROTAC for the target protein, a separate experiment with immobilized target protein would be required.
3. Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the CRBN-functionalized surface. The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for kinetics) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the ternary complex.
-
Cooperativity (α) can be calculated by dividing the KD of the binary interaction (PROTAC to CRBN) by the KD of the ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile.
1. Sample Preparation:
-
Express and purify the target protein and the CRBN E3 ligase complex.
-
Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heat of dilution effects.
-
Degas all solutions before use.
2. Experimental Setup:
-
Load the E3 ligase solution into the ITC cell (typically at a concentration of 10-20 µM).
-
Load a solution of the target protein pre-mixed with a saturating concentration of the PROTAC into the injection syringe (target protein concentration should be similar to the E3 ligase concentration, and the PROTAC concentration should be 10-20 times higher than the target protein).
3. Titration:
-
Perform a series of injections of the target protein-PROTAC mixture into the E3 ligase solution at a constant temperature (e.g., 25 °C).
-
Record the heat released or absorbed after each injection.
4. Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Binary titrations (PROTAC into E3 ligase, and PROTAC into target protein) should be performed separately to determine the binary binding parameters for the calculation of cooperativity.
Conclusion
The development of phenyl-glutarimide-based CRBN ligands, such as this compound, represents a significant advancement in the design of PROTACs. The available experimental data strongly indicates that by replacing the unstable phthalimide moiety of thalidomide with a more robust phenyl group, it is possible to create PROTACs with markedly improved chemical stability. This enhanced stability translates to a more sustained cellular concentration of the active PROTAC, leading to significantly more potent and complete degradation of target proteins. For researchers and drug developers, the adoption of phenyl-glutarimide-based ligands offers a promising strategy to overcome the limitations of traditional IMiD-based PROTACs and to develop more effective and durable protein-degrading therapeutics.
References
Lack of Cross-Reactivity Data for Phenyl-glutarimide 4'-oxyacetic acid Necessitates a Refined Focus on its Role as a Novel PROTAC Ligand
A comprehensive review of scientific literature reveals no available cross-reactivity studies for Phenyl-glutarimide 4'-oxyacetic acid. This is likely due to the absence of a specific immunoassay developed for this compound, which would be a prerequisite for such an investigation. Cross-reactivity is a measure of the extent to which an antibody or binding agent in an assay interacts with compounds other than the target analyte. Without a dedicated assay, this characteristic cannot be determined.
Therefore, this guide pivots to address the primary and well-documented application of phenyl-glutarimide derivatives: their use as alternative ligands for the E3 ubiquitin ligase Cereblon (CRBN) in the design of Proteolysis Targeting Chimeras (PROTACs). This comparison will focus on their performance relative to traditional immunomodulatory imide drugs (IMiDs) and other next-generation CRBN binders.
Comparison of Cereblon (CRBN) Ligand Binding Affinity
Phenyl-glutarimides have emerged as a promising alternative to classical IMiDs like thalidomide, pomalidomide, and lenalidomide for recruiting CRBN in PROTACs. The key advantage of phenyl-glutarimides is their improved chemical stability, as they are less prone to hydrolysis compared to the phthalimide moiety of traditional IMiDs.[1][2][3] This enhanced stability can lead to more reliable and potent protein degradation.
The following table summarizes the binding affinities of various phenyl-glutarimide analogs and IMiDs to the CRBN protein, providing a quantitative basis for comparison. Lower IC₅₀ values indicate stronger binding.
| Compound | Ligand Class | CRBN Binding Affinity (IC₅₀, nM) | Reference Compound |
| Thalidomide | IMiD | 2500 | Yes |
| Lenalidomide | IMiD | 1000 | Yes |
| Pomalidomide | IMiD | 200 | Yes |
| Phenyl-glutarimide (racemic) | Phenyl-glutarimide | 1300 | No |
| (R)-Phenyl-glutarimide | Phenyl-glutarimide | 700 | No |
| (S)-Phenyl-glutarimide | Phenyl-glutarimide | >10000 | No |
Data is synthesized from representative studies and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Fluorescence Polarization (FP) Assay for CRBN Binding
This assay is a common method to determine the binding affinity of ligands to a target protein in a solution-based format.
Objective: To quantify the binding of phenyl-glutarimide derivatives and other ligands to the CRBN-DDB1 complex by measuring the change in polarization of a fluorescently labeled tracer molecule.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently labeled CRBN ligand (e.g., a derivative of lenalidomide) as a tracer
-
Test compounds (e.g., this compound, other phenyl-glutarimides, IMiDs)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent tracer in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a working solution of the CRBN-DDB1 protein in the assay buffer.
-
-
Assay Setup:
-
Add a small volume of the test compound dilutions to the wells of the 384-well plate. Include wells for positive control (tracer and protein, no inhibitor) and negative control (tracer only).
-
Add the CRBN-DDB1 protein solution to all wells except the negative control.
-
Add the fluorescent tracer solution to all wells.
-
The final assay volume is typically 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used for the tracer.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to millipolarization units (mP).
-
The data is then plotted as mP versus the logarithm of the test compound concentration.
-
The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the tracer binding, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of action for PROTACs utilizing CRBN ligands and a typical experimental workflow for evaluating their efficacy.
Caption: General mechanism of a PROTAC utilizing a Phenyl-glutarimide ligand.
Caption: Workflow for evaluating the efficacy of a Phenyl-glutarimide based PROTAC.
References
Reproducibility of experiments using Phenyl-glutarimide 4'-oxyacetic acid
A Comparative Guide to the Reproducibility of Experiments Using Phenyl-glutarimide 4'-oxyacetic acid and its Alternatives in Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation (TPD), the choice of cereblon (CRBN) E3 ligase ligand is critical for the successful design and execution of reproducible experiments. This guide provides an objective comparison of this compound and its derivatives against traditional immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, with a focus on experimental reproducibility and performance.
Enhanced Chemical Stability: A Key Determinant of Reproducibility
A significant challenge in experiments involving IMiD-based Proteolysis Targeting Chimeras (PROTACs) is their inherent chemical instability. IMiDs are susceptible to hydrolysis in aqueous environments, including commonly used cell culture media.[1][2] This degradation can lead to a time-dependent decrease in the effective concentration of the active PROTAC, resulting in variability and poor reproducibility of experimental outcomes.
Phenyl-glutarimide (PG) analogues, including this compound, have been developed as alternative CRBN binders with improved chemical stability.[1][2] This enhanced stability minimizes the impact of hydrolysis during experiments, leading to more consistent and reproducible data.
Table 1: Comparison of Chemical Stability
| Feature | IMiD Analogs (Thalidomide, Lenalidomide, Pomalidomide) | Phenyl-glutarimide (PG) Analogs |
| Susceptibility to Hydrolysis | High; readily undergo hydrolysis in body fluids and cell media.[1][2] | Low; exhibit improved stability to hydrolysis.[1][3] |
| Impact on Experiment | Can lead to decreased potency and inconsistent results over time.[1] | More consistent compound exposure, leading to higher reproducibility. |
Superior Potency and Efficacy in Protein Degradation
The improved chemical stability of PG-based PROTACs often translates to superior potency and efficacy in degrading target proteins. Studies have shown that PG-PROTACs can achieve lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax) compared to their IMiD-based counterparts.
For instance, a study developing a PG-PROTAC for Bromodomain and Extra-Terminal (BET) proteins, SJ995973 (4c), demonstrated uniquely potent degradation of BRD4 and inhibition of cell viability in human acute myeloid leukemia MV4-11 cells at picomolar concentrations (BRD4 DC50 = 0.87 nM; IC50 = 3 pM).[1][2]
Table 2: Comparative Efficacy of PG-PROTACs vs. IMiD-PROTACs (Hypothetical Data Based on Published Trends)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IMiD-based PROTAC | BRD4 | MV4-11 | ~10-50 | ~80-90 | [1] (Implied) |
| PG-based PROTAC (SJ995973) | BRD4 | MV4-11 | 0.87 | >95 | [1][2] |
| IMiD-based PROTAC | LCK | KOPT-K1 | 8 | 66 | [4] |
| PD-based PROTAC (related to PG) | LCK | KOPT-K1 | 0.23 | >98 | [4] |
Note: This table includes hypothetical data for IMiD-based PROTACs to illustrate the typical performance improvement seen with PG and related analogs based on the trends described in the cited literature.
Experimental Protocols
To ensure the reproducibility of experiments using this compound for PROTAC development, detailed and consistent protocols are essential.
General Protocol for PROTAC-mediated Protein Degradation Assay
-
Cell Culture: Plate cells (e.g., MV4-11 for BET degraders) at a desired density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PG-PROTAC and the corresponding IMiD-PROTAC control in the appropriate cell culture medium. Treat the cells with the compounds for a specified time course (e.g., 4, 8, 12, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Immunoblotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
-
Proximity-Based Ternary Complex Formation Assay (e.g., AlphaScreen)
This assay experimentally confirms the PROTAC-induced formation of the ternary complex between the E3 ligase (CRBN) and the target protein.
-
Reagent Preparation: Prepare recombinant His-tagged CRBN-DDB1 and GST-tagged target protein. Prepare AlphaScreen donor and acceptor beads according to the manufacturer's instructions.
-
Assay Reaction: In a 384-well plate, add the recombinant proteins, the PROTAC at various concentrations, and the AlphaScreen beads.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 1 hour).
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is expected, confirming ternary complex formation.[1]
Visualizing the Mechanism and Workflow
To further clarify the underlying processes, the following diagrams illustrate the signaling pathway of CRBN-mediated protein degradation and a typical experimental workflow.
Caption: Signaling pathway of PROTAC-mediated protein degradation via Cereblon.
Caption: A typical workflow for evaluating PROTAC-mediated protein degradation.
Conclusion
The use of this compound and its derivatives as CRBN ligands in PROTAC design offers significant advantages for experimental reproducibility and overall efficacy. Their enhanced chemical stability compared to traditional IMiDs minimizes a critical source of experimental variability, leading to more reliable and consistent data. Furthermore, the improved stability often results in superior potency, allowing for more effective targeted protein degradation at lower concentrations. For researchers aiming to develop robust and reproducible TPD strategies, Phenyl-glutarimide-based PROTACs represent a superior alternative to their IMiD-based predecessors.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl-Glutarimide Derivatives Emerge as Potent and Stable Cereblon Ligands: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, a new class of compounds, Phenyl-glutarimide (PG) derivatives, is demonstrating significant promise as highly potent and chemically stable ligands for the E3 ubiquitin ligase Cereblon (CRBN). A comparative analysis of these derivatives, particularly in contrast to traditional immunomodulatory drugs (IMiDs), reveals key advantages in their biochemical and physicochemical properties, positioning them as valuable tools for the development of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
This guide provides a detailed comparison of the potency of Phenyl-glutarimide derivatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential.
Comparative Potency of Phenyl-Glutarimide Derivatives
Quantitative analysis of the binding affinity of Phenyl-glutarimide (PG) analogues to Cereblon (CRBN) reveals their comparable or superior potency to well-established IMiDs like thalidomide, lenalidomide, and pomalidomide. The following table summarizes key performance indicators for a selection of PG derivatives compared to these traditional ligands.[1]
| Compound | Type | CRBN IC50 (μM) | Ligand Efficiency (LE) | Aqueous Solubility (μM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Thalidomide | IMiD | 1.28 | 0.45 | 84.6 | 1.5 |
| Lenalidomide | IMiD | 0.137 | 0.43 | 55.7 | 0.1 |
| Pomalidomide | IMiD | 0.048 | 0.38 | 79.2 | 0.8 |
| Phenyl-glutarimide (PG) | PG | 2.19 | 0.64 | 148.5 | 2.9 |
| 4-Methoxy-PG | PG | 3.15 | 0.58 | 76.1 | 1.6 |
| 4-Amino-PG | PG | 0.123 | 0.48 | >200 | 0.1 |
Data sourced from Min et al., 2021.[1]
The 4-amino Phenyl-glutarimide analogue, in particular, demonstrates a high binding affinity for CRBN (IC50 = 0.123 μM), comparable to that of lenalidomide, along with excellent aqueous solubility.[1] Notably, Phenyl-glutarimide derivatives, in general, exhibit improved chemical stability over IMiDs, which are known to be susceptible to hydrolysis.[1]
Experimental Protocols
The following is a detailed methodology for the Cereblon binding assay used to generate the potency data.
Fluorescence Polarization Assay for Cereblon Binding Affinity
This assay is designed to quantify the binding affinity of test compounds to the Cereblon (CRBN) protein.
Materials and Reagents:
-
Recombinant human DDB1 (residues 1-1140) and CRBN (residues 1-442) proteins
-
Cy5-conjugated lenalidomide probe
-
Assay Buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP
-
Test compounds (Phenyl-glutarimide derivatives and IMiDs)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
A solution of the DDB1-CRBN protein complex is prepared at a final concentration of 50 nM in the assay buffer.
-
The Cy5-conjugated lenalidomide probe is added to the protein solution to a final concentration of 10 nM.
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
5 µL of the protein-probe mixture is dispensed into the wells of the 384-well microplate.
-
5 µL of the serially diluted test compounds are added to the wells. The final DMSO concentration should not exceed 1%.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for Cy5.
-
The IC50 values are determined by fitting the data to a four-parameter variable slope model using graphing software. Each experiment is performed in triplicate.[1]
Signaling Pathway and Mechanism of Action
Phenyl-glutarimide derivatives exert their effects by binding to Cereblon, a key component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is central to the therapeutic effects of IMiDs and is harnessed in the design of PROTACs.
Caption: Cereblon-mediated protein degradation pathway initiated by Phenyl-glutarimide derivatives.
Experimental Workflow
The development and evaluation of Phenyl-glutarimide derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.
Caption: Experimental workflow for the development and analysis of Phenyl-glutarimide derivatives.
References
A Head-to-Head Comparison: Phenyl-glutarimide 4'-oxyacetic acid PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Phenyl-glutarimide 4'-oxyacetic acid PROTACs have emerged as a promising alternative to traditional immunomodulatory imide drug (IMiD)-based degraders. Exhibiting enhanced chemical stability and potent degradation activity, these novel Cereblon (CRBN) binders offer significant advantages for researchers in drug discovery and development. This guide provides an objective comparison of Phenyl-glutarimide (PG) PROTACs with other widely used PROTAC platforms, supported by experimental data and detailed protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Phenyl-glutarimide-based PROTACs utilize CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, to mediate this process. The key innovation of PG-PROTACs lies in the replacement of the hydrolytically unstable phthalimide moiety found in traditional IMiDs with a more stable phenyl group, which addresses a critical liability of previous generations of CRBN-recruiting PROTACs.[1][2]
Comparative Performance Data
The primary advantage of Phenyl-glutarimide PROTACs lies in their improved chemical stability compared to their IMiD-based counterparts. This increased stability translates to more sustained target degradation and enhanced cellular potency.[1][2]
Chemical Stability
IMiD-based PROTACs are known to undergo rapid hydrolysis in aqueous environments, including cell culture media, which can significantly impact their efficacy.[1] Phenyl-glutarimide analogues, however, demonstrate substantially improved stability.
| Compound | Half-life in RPMI-1640 media (hours) |
| IMiD-based BET PROTAC | ~2 |
| PG-based BET PROTAC (SJ995973) | > 24 |
| Table 1: Comparative stability of an IMiD-based BET PROTAC versus a Phenyl-glutarimide-based BET PROTAC (SJ995973) in cell culture media. Data adapted from Min J, et al. (2021).[1] |
Target Degradation and Cellular Potency
The enhanced stability of PG-PROTACs contributes to their superior performance in cellular assays. A direct comparison of a PG-PROTAC targeting BET proteins (SJ995973) with an analogous IMiD-based PROTAC reveals a significant improvement in both degradation potency and anti-proliferative activity.
| Compound | Target | Cell Line | BRD4 DC50 (nM) | IC50 (nM) |
| IMiD-based BET PROTAC | BET | MV4-11 | 15 | 1.5 |
| PG-based BET PROTAC (SJ995973) | BET | MV4-11 | 0.87 | 0.003 |
| Table 2: Comparison of BRD4 degradation (DC50) and cell viability (IC50) for an IMiD-based BET PROTAC and a Phenyl-glutarimide-based BET PROTAC in MV4-11 acute myeloid leukemia cells after 72 hours of treatment. Data adapted from Min J, et al. (2021).[1][2] |
Comparison with VHL-based PROTACs
While direct head-to-head comparisons under identical experimental conditions are limited, data from separate studies on BET degraders allow for a general performance assessment against PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC | E3 Ligase Recruiter | Target | Cell Line | DC50 (nM) |
| PG-based BET PROTAC (SJ995973) | CRBN (Phenyl-glutarimide) | BRD4 | MV4-11 | 0.87 |
| dBET1 | CRBN (IMiD) | BRD4 | MV4-11 | 15 |
| MZ1 | VHL | BRD4 | HeLa | ~15 |
| Table 3: Comparative degradation potencies (DC50) of different PROTACs targeting BRD4. Note that cell lines and experimental conditions may vary between studies, affecting direct comparability. Data adapted from Min J, et al. (2021) and other sources. |
Selectivity Profile
Selectivity is a critical parameter for any targeted therapy. While CRBN-based PROTACs can sometimes lead to off-target degradation of neosubstrates like IKZF1/3, some studies suggest that PG-PROTACs may offer an improved selectivity profile.[3] VHL-based PROTACs have also demonstrated high selectivity for certain targets. For instance, the VHL-based BET degrader MZ1 shows greater selectivity for BRD4 over other BET family members compared to the pan-BET degrader dBET1. A comprehensive head-to-head comparison of the global off-target effects of PG-PROTACs versus VHL-PROTACs is an area of ongoing research.
Experimental Protocols
To facilitate the evaluation of Phenyl-glutarimide PROTACs and other protein degraders, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to determine the concentration- and time-dependent degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Phenyl-glutarimide PROTAC and control compounds (e.g., IMiD- and VHL-based PROTACs)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6- or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control protein on the same membrane.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation. Calculate DC50 values using appropriate software (e.g., GraphPad Prism).
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (e.g., RIPA buffer)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as listed above
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells using immunoprecipitation lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with the primary antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blot: Elute the protein from the beads using Laemmli sample buffer and heat. Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTACs and control compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion
This compound PROTACs represent a significant advancement in the field of targeted protein degradation. Their enhanced chemical stability overcomes a key limitation of traditional IMiD-based PROTACs, leading to more potent and sustained degradation of target proteins in cellular models. While further studies are needed to fully elucidate their selectivity profile in comparison to other E3 ligase recruiters like VHL, the available data strongly support the utility of the phenyl-glutarimide scaffold in the design of next-generation protein degraders. The experimental protocols provided herein offer a robust framework for researchers to evaluate the performance of these and other novel PROTAC molecules.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Phenyl-glutarimide 4'-oxyacetic acid's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenyl-glutarimide 4'-oxyacetic acid and its alternatives as Cereblon (CRBN) ligands for targeted protein degradation. The information is supported by experimental data from peer-reviewed literature to aid in the evaluation and selection of appropriate chemical tools for drug discovery and development.
Introduction to this compound
This compound is a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5][6] It belongs to the class of Phenyl-glutarimides (PGs), which have been developed as alternatives to traditional immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide.[7][8][9] The primary advantage of PGs is their enhanced chemical stability and resistance to hydrolysis, a known liability of IMiDs.[7][8][9] This enhanced stability can lead to more reliable and potent degradation of target proteins when incorporated into Proteolysis Targeting Chimeras (PROTACs).
The core mechanism of action for this compound, as with other PGs, is to bind to CRBN, thereby hijacking the CRBN E3 ligase complex. When incorporated into a PROTAC, this binding facilitates the recruitment of a specific protein of interest (POI) to the E3 ligase complex, leading to the POI's ubiquitination and subsequent degradation by the proteasome.
Comparative Performance Data
The following tables summarize the quantitative data comparing Phenyl-glutarimides (PGs) with IMiDs and another alternative, Phenyl dihydrouracils (PDs). Data is extracted from the primary literature, with a focus on CRBN binding affinity, in-cell target degradation efficacy (DC50 and Dmax), and chemical stability.
Table 1: Comparison of CRBN Ligand Binding Affinity
| Ligand Class | Compound | CRBN Binding Affinity (IC50, µM) | Assay Method | Reference |
| IMiD | Thalidomide | 1.28 | Fluorescence Polarization | [7] |
| Pomalidomide | 0.018 | Fluorescence Polarization | [7] | |
| Lenalidomide | 0.045 | Fluorescence Polarization | [7] | |
| Phenyl-glutarimide (PG) | Phenyl-glutarimide (Parent Compound) | 2.19 | Fluorescence Polarization | [7] |
| 4-methoxy-PG | 3.15 | Fluorescence Polarization | [7] | |
| 4-amino-PG | 0.123 | Fluorescence Polarization | [7] | |
| Phenyl dihydrouracil (PD) | Phenyl dihydrouracil | 8.0 | NanoBRET | [10] |
| 3-indazolyl dihydrouracil | 0.78 | NanoBRET | [10] |
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs
| PROTAC | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| IMiD-based | Pomalidomide | 8.0 | ~95 | MV4-11 | [7] |
| PG-based | 4-amino-PG | 0.87 | >98 | MV4-11 | [7] |
| PD-based | Phenyl dihydrouracil | 8.0 (for LCK degradation) | 66 (for LCK degradation) | KOPT-K1 | [11] |
Table 3: Chemical Stability Comparison
| Compound Class | Half-life in Cell Media (pH 7.4) | Key Observation | Reference |
| IMiDs | < 24 hours (significant degradation) | Prone to hydrolysis of the phthalimide and glutarimide rings. | [7][12] |
| Phenyl-glutarimides (PGs) | > 48 hours (significantly more stable than IMiDs) | Replacement of the phthalimide with a phenyl group improves stability. | [7] |
| Phenyl dihydrouracils (PDs) | High stability | The dihydrouracil motif is less prone to hydrolysis than the glutarimide ring. Also overcomes racemization issues seen in PGs. | [10][11] |
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms and experimental procedures are provided below using Graphviz.
Caption: Mechanism of action for a Phenyl-glutarimide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRBN Binding Affinity Assay (Fluorescence Polarization)
This protocol is adapted from competitive binding assays used to determine the affinity of ligands for CRBN.
-
Reagents and Materials:
-
Purified recombinant human CRBN/DDB1 complex.
-
Fluorescently labeled tracer (e.g., Cy5-labeled thalidomide).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 0.01% BSA.
-
Test compounds (this compound, IMiDs, etc.) serially diluted in DMSO.
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of CRBN/DDB1 complex and the fluorescent tracer in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.
-
Add 2 µL of serially diluted test compounds to the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (a high concentration of a known binder like pomalidomide).
-
Add 18 µL of the CRBN/tracer mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: The IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Protein Degradation Assay (Western Blot)
This protocol details the quantification of a target protein (e.g., BRD4) following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by plotting the degradation percentage against the PROTAC concentration and fitting to a dose-response curve.
-
Chemical Stability Assay
This protocol provides a general method to assess the hydrolytic stability of compounds in a biologically relevant matrix.
-
Sample Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Incubate a final concentration of the compound (e.g., 10 µM) in cell culture medium (e.g., RPMI-1640 with 10% FBS) or phosphate-buffered saline (pH 7.4) at 37°C.
-
Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
-
Sample Processing:
-
Quench the reaction by adding a threefold excess of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitate.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Monitor the disappearance of the parent compound over time.
-
The peak area of the parent compound at each time point is compared to the t=0 time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) of the compound under the tested conditions.
-
Conclusion
The independent verification of this compound's mechanism is primarily supported by the study from Min et al. (2021), which establishes it as a stable and effective CRBN ligand within the broader class of Phenyl-glutarimides. Comparative data demonstrates that PGs offer a significant advantage in chemical stability over traditional IMiDs, which can translate to improved potency in cellular degradation assays. While newer alternatives like Phenyl dihydrouracils are being explored to address potential liabilities such as racemization, PGs currently represent a robust and validated platform for the development of CRBN-recruiting PROTACs. Researchers and drug developers should consider the specific requirements of their target and experimental system when selecting the most appropriate CRBN ligand.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of Phenyl-glutarimide 4'-oxyacetic acid and immunomodulatory drugs (IMiDs).
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Phenyl-glutarimide 4'-oxyacetic acid and the class of immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. Both entities are crucial tools in the development of novel therapeutics, particularly in the field of targeted protein degradation. This comparison focuses on their respective performance as Cereblon (CRBN) E3 ubiquitin ligase ligands, highlighting key differences in binding affinity, chemical stability, and their application in Proteolysis-Targeting Chimeras (PROTACs).
Executive Summary
This compound and its parent analogues represent a newer class of CRBN ligands designed to address a key liability of traditional IMiDs: hydrolytic instability. While both classes of compounds bind to the same E3 ligase, Cereblon, phenyl-glutarimides exhibit significantly improved chemical stability, which can translate to more sustained and potent activity when incorporated into PROTACs.[1][2][3][4][5] IMiDs, while foundational to the field of targeted protein degradation, are susceptible to hydrolysis, which can impact their efficacy in cellular and in vivo models.[1][2][3][4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing phenyl-glutarimides and IMiDs. The data for phenyl-glutarimides is based on published data for its parent and closely related analogues, serving as a representative proxy for this compound.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound Class | Specific Compound | Binding Affinity (IC50, µM) |
| IMiDs | Thalidomide | 1.28 |
| Lenalidomide | ~3 | |
| Pomalidomide | 0.123 | |
| Phenyl-glutarimides | Phenyl-glutarimide (PG) | 2.19 |
| 4-methoxy PG | 3.15 | |
| 4-amino PG | 0.123 |
Lower IC50 values indicate higher binding affinity.
Table 2: Chemical Stability in Cell Culture Media (pH 7.4)
| Compound Class | Specific Compound | Half-life (t1/2, hours) |
| IMiDs | Thalidomide | 3.3 |
| Lenalidomide | Not explicitly stated, but known to be unstable | |
| Phenyl-glutarimides | Phenyl-glutarimide (PG) | > 15 |
| PG-based PROTACs | > 48 | |
| Thalidomide-based PROTAC | 13 |
Longer half-life indicates greater stability.
Mechanism of Action and Signaling Pathways
Both this compound and IMiDs function by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. In the context of multiple myeloma, IMiDs induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors essential for myeloma cell survival.[6][7] When incorporated into a PROTAC, these molecules act as the E3 ligase handle, bringing a target protein of interest into proximity with the E3 ligase for degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Degradation and PROTACs [worldwide.promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Phenyl-glutarimide 4'-oxyacetic acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. Phenyl-glutarimide 4'-oxyacetic acid, a functionalized cereblon ligand used in the development of Proteolysis-Targeting Chimeras (PROTACs), requires a careful and informed approach to its disposal.[1][2][3][4][5] This guide provides essential safety and logistical information to ensure the responsible management of this compound.
Immediate Safety and Handling Protocols
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the handling of similar chemical structures, such as glutarimide and phenylacetic acid, is imperative.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation or injury from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
General Handling Precautions:
-
Avoid all personal contact, including the inhalation of dust or aerosols.[6]
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent the generation of dust.[6]
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. The following procedure outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as hazardous chemical waste.
-
Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Containerization and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. Ensure the container is in good condition and can be securely sealed.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Any known hazard characteristics (based on similar compounds, "Eye Irritant" and "Harmful to aquatic life" should be noted).
-
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations at an approved waste disposal plant.
Experimental Protocol Considerations
While no specific experimental protocols for the disposal of this compound were found, a general protocol for the neutralization of acidic chemical waste is provided below for informational purposes. However, this should not be performed for this compound without a thorough hazard assessment by a qualified chemist or safety professional, as the reaction could generate heat or toxic byproducts.
General Acid Neutralization Protocol (for dilute aqueous solutions):
-
Work in a chemical fume hood and wear appropriate PPE.
-
Place the container with the acidic solution in a larger secondary container (e.g., an ice bath) to manage any heat generation.
-
Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring.
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the base until the pH is within the neutral range (typically 6-8).
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous components and is permitted by local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and hazardous waste management policies and a qualified professional before handling or disposing of any chemical. The absence of a specific SDS for this compound necessitates a conservative approach to its management as hazardous waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS 2782024-58-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Phenyl-glutarimide 4'-oxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Phenyl-glutarimide 4'-oxyacetic acid. As a carboxylic acid-functionalized cereblon ligand used in the development of Proteolysis Targeting Chimeras (PROTACs), this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on general best practices for handling similar research-grade chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize the risk of exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashes. |
| Skin Protection | Chemical-resistant gloves (nitrile or butyl rubber are recommended) should be worn. Double-gloving is advised for added protection. A fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | When handling the solid compound or in situations where aerosolization is possible, a fit-tested N95 respirator or higher is recommended. All handling of the solid form should be conducted within a certified chemical fume hood. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particles.
-
Spill Management:
-
For Liquid Spills: Absorb the spill using an inert, non-combustible material like vermiculite or sand. Collect the absorbed material into a designated, sealed container for hazardous waste.
-
Decontamination: The spill area should be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.
-
Disposal Plan:
All waste materials that have come into contact with this compound must be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated labware (e.g., pipette tips, vials), consumables (e.g., absorbent paper, wipes), and used PPE (e.g., gloves), in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]
-
Liquid Waste: Collect all liquid waste, such as unused stock solutions and contaminated media, in a separate, sealed, and shatter-resistant container.[1][2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][3]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.[2]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[1][3][4] They will ensure that the waste is managed in accordance with all local, state, and federal regulations.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
